molecular formula C12H19NaO13S B562282 Neocarrabiose-4-O-sulfate sodium salt CAS No. 108321-76-2

Neocarrabiose-4-O-sulfate sodium salt

Cat. No.: B562282
CAS No.: 108321-76-2
M. Wt: 426.321
InChI Key: PAWBYEBPRPNVDE-ZHCSQJKXSA-M
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Description

Neocarrabiose-4-O-sulfate sodium salt is a useful research compound. Its molecular formula is C12H19NaO13S and its molecular weight is 426.321. The purity is usually 95%.
BenchChem offers high-quality Neocarrabiose-4-O-sulfate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neocarrabiose-4-O-sulfate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWBYEBPRPNVDE-ZHCSQJKXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NaO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Neocarrabiose-4-O-sulfate sodium salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Neocarrabiose-4-O-sulfate Sodium Salt

Introduction

Neocarrabiose-4-O-sulfate sodium salt is a sulfated disaccharide of significant interest in the fields of glycobiology, marine biotechnology, and enzymology. It represents a fundamental repeating unit of certain carrageenans, a class of linear sulfated polysaccharides extracted from red edible seaweeds.[1][2][3] Specifically, it is derived from the enzymatic degradation of iota-carrageenan and kappa-carrageenan.[4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological relevance, and practical applications, with a focus on its utility as a tool for researchers and drug development professionals. Its well-defined structure makes it an invaluable substrate for the characterization of carrageenan-modifying enzymes and for investigating the structure-function relationships of sulfated oligosaccharides.[]

Chemical Structure and Synthesis

The chemical identity of Neocarrabiose-4-O-sulfate is rooted in its disaccharide core, neocarrabiose. This core consists of a 3,6-anhydro-α-D-galactopyranosyl unit linked to a β-D-galactopyranose unit via an α-1,3-glycosidic bond.[2] The "4-O-sulfate" designation specifies that a sulfate ester group is attached to the C4 hydroxyl group of the β-D-galactopyranose residue. The sodium salt form ensures charge neutrality and stability.

This compound is not typically produced through de novo chemical synthesis in a laboratory setting due to the complexity of stereospecific glycosidic bond formation and regioselective sulfation. Instead, it is prepared through the highly specific enzymatic hydrolysis of iota-carrageenan.[1][4] This process utilizes endo-acting ι-carrageenases (EC 3.2.1.157), which cleave the β-1,4 linkages within the polysaccharide backbone, yielding oligosaccharides of varying lengths, including the foundational neocarrabiose disaccharide unit.[4][7][8]

Caption: Chemical structure of Neocarrabiose-4-O-sulfate sodium salt.

Physicochemical Properties

Neocarrabiose-4-O-sulfate sodium salt is typically supplied as a fine, water-soluble powder.[] Its high degree of hydrophilicity is conferred by the multiple hydroxyl groups and the ionic sulfate moiety. The presence of the sulfate group is critical for its biological interactions and solubility characteristics.

PropertyValueReference
Molecular Formula C₁₂H₁₉O₁₃SNaCalculated (based on PubChem CID 138756768)
Molecular Weight 426.31 g/mol Calculated (based on PubChem CID 138756768)
Appearance White to off-white powder[]
Solubility Soluble in water[]
Core Structure 3-O-(3,6-anhydro-α-D-galactopyranosyl)-β-D-galactopyranose[2]
Sulfation Position C4 of the β-D-galactopyranose residue[5][9]

Biological Significance and Applications

The primary value of Neocarrabiose-4-O-sulfate sodium salt lies in its application as a specialized tool in biochemical and enzymatic research.

Substrate for Enzyme Characterization

This disaccharide is an essential substrate for elucidating the activity and specificity of carrageenan-degrading enzymes. Its defined structure allows for precise kinetic studies and mechanistic investigations.

  • Sulfatases: It is used to identify and characterize novel sulfatases, which are enzymes that specifically hydrolyze sulfate ester bonds.[5][10] For example, a study on a novel sulfatase, SulA1, from a marine Arthrobacter strain utilized this compound to confirm its specific activity on the 4-O-sulfate ester bond.[5]

  • Carrageenases: While larger oligosaccharides are the primary substrates for endo-acting carrageenases, the analysis of degradation products down to the disaccharide level is crucial for understanding the complete hydrolytic pathway and processivity of these enzymes.[4][8]

The specificity of these enzymes is paramount; for instance, ι-carrageenase specifically targets linkages in iota-carrageenan, and Neocarrabiose-4-O-sulfate serves as a model for the resulting structural units.[7]

Tool for Glycobiology Research

Sulfation patterns on polysaccharides play a critical role in mediating biological events, including cell signaling, viral entry, and inflammatory responses.[3][11] Neocarrabiose-4-O-sulfate provides a structurally defined model compound for:

  • Studying Carbohydrate-Protein Interactions: It can be used in binding assays (e.g., surface plasmon resonance, affinity chromatography) to probe the binding pockets of lectins, galectins, and other carbohydrate-binding proteins that recognize sulfated motifs.[]

  • NMR Spectroscopy Standards: Oligosaccharides of the neocarrabiose type are used as model compounds to facilitate the assignment of complex ¹H-NMR spectra of larger carrageenan fragments, aiding in the structural elucidation of novel polysaccharides.[12]

Potential Bioactivities

While the disaccharide itself is primarily used as a research tool, the broader class of carrageenan oligosaccharides has demonstrated a range of promising biological activities.[11] These activities are often dependent on molecular weight and the degree and position of sulfation.[3] Documented effects of related oligosaccharides include antioxidant, antiviral, antitumor, and immunomodulatory properties.[4][11] Further research may explore whether this specific disaccharide exhibits any of these bioactivities.

Experimental Protocols

The following protocols are illustrative of how Neocarrabiose-4-O-sulfate sodium salt is used in a research context.

Protocol 1: Assay for Sulfatase Activity via Thin-Layer Chromatography (TLC)

This protocol is adapted from a method used to characterize a novel N-Acetyl-D-galactosamine-4-O-sulfate sulfatase and can be modified for other sulfatases.[5] It qualitatively and semi-quantitatively detects the removal of the sulfate group.

Objective: To determine if a putative sulfatase enzyme can remove the sulfate group from Neocarrabiose-4-O-sulfate.

Materials:

  • Neocarrabiose-4-O-sulfate sodium salt (Substrate)

  • Purified enzyme solution (e.g., SulA1)

  • Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5-6.5, or as optimized for the enzyme)

  • TLC Silica Plate

  • Mobile Phase: 1-butanol:acetic acid:water (2:1:1 v/v/v)

  • Developing Reagent: Diphenylamine–aniline–phosphoric acid in acetone

  • Heating block or water bath

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the substrate (e.g., 10 mg/mL in reaction buffer).

    • In a microcentrifuge tube, combine 10 µL of the substrate solution with a specific amount of the purified enzyme solution.

    • Prepare a negative control by combining 10 µL of the substrate solution with buffer instead of the enzyme.

  • Incubation: Incubate the reaction tubes at the enzyme's optimal temperature (e.g., 40°C) for a defined period (e.g., 30 minutes to several hours).

  • Reaction Termination: Stop the reaction by heating the tubes to 95°C for 3 minutes to denature the enzyme.

  • TLC Analysis:

    • Spot 1-2 µL of each reaction mixture (including the control) onto the baseline of a TLC plate.

    • Allow the spots to dry completely.

    • Place the TLC plate in a chromatography tank containing the mobile phase.

    • Allow the solvent to run up the plate until it is approximately 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the tank and dry it thoroughly.

    • Spray the plate with the developing reagent.

    • Heat the plate gently (e.g., with a heat gun or in an oven) until spots appear.

  • Interpretation: The desulfated product (neocarrabiose) will have a different retention factor (Rf) than the sulfated substrate. The appearance of a new spot in the enzyme-treated lane, corresponding to a higher Rf value, indicates successful sulfatase activity.

sub Substrate (Neocarrabiose-4-S) mix Combine & Mix sub->mix enz Purified Enzyme enz->mix buff Reaction Buffer buff->mix incub Incubate (e.g., 40°C, 30 min) mix->incub Step 1 term Terminate (Heat to 95°C) incub->term Step 2 spot Spot on TLC Plate term->spot Step 3 dev Develop TLC (Mobile Phase) spot->dev Step 4 vis Visualize (Stain & Heat) dev->vis Step 5 res Analyze Results (Compare Spots) vis->res Step 6

Caption: Workflow for a TLC-based sulfatase activity assay.

General Conditions for Enzyme Assays

When using Neocarrabiose-4-O-sulfate as a substrate, reaction conditions must be optimized for the specific enzyme under investigation. Based on published data for related enzymes, typical starting points are:

  • pH: Many marine-derived glycoside hydrolases and sulfatases exhibit optimal activity in neutral to slightly alkaline conditions (pH 7.0-8.5).[1][10] However, some sulfatases may have acidic pH optima (pH 5.5-6.5).[5][13]

  • Temperature: Optimal temperatures often range from 35°C to 50°C.[1][11]

  • Ions: The activity of carrageenases and sulfatases can be influenced by the presence of specific cations (e.g., Na⁺, Ca²⁺), which may be required for enzyme stability or catalytic activity.[4][14]

Conclusion

Neocarrabiose-4-O-sulfate sodium salt is more than just a chemical compound; it is a precision tool that enables fundamental research into the complex world of sulfated polysaccharides. Its well-defined structure, derived from the enzymatic processing of a natural biopolymer, provides researchers with a reliable substrate for enzyme discovery and characterization, a model for exploring complex bio-recognition events, and a building block for understanding the vast potential of marine-derived carbohydrates. As research into the bioactivity of oligosaccharides continues to expand, the importance of such standardized compounds in ensuring reproducible and mechanistically informative results cannot be overstated.

References

  • Iota-carrageenase - Grokipedia. (n.d.).
  • Neocarrahexaose-24,41,3,5-tetra-O-sulfate sodium salt. (n.d.). BOC Sciences.
  • Iota-carrageenan hydrolysis by Pseudoalteromonas carrageenovora IFO12985. (2025, August 10).
  • Iota-carrageenase (EC 3.2.1.157) | Protein Target. (n.d.). PubChem.
  • Delgado, M., et al. (n.d.). Cloning and Characterization of a Novel N-Acetyl-D-galactosamine-4-O-sulfate Sulfatase, SulA1, from a Marine Arthrobacter Strain. Marine Drugs.
  • Neocarrabiose | C12H20O10 | CID 138756768. (n.d.). PubChem.
  • Neocarraoctaose 41,43,45,47-tetrasulfate =95 133647-94-6. (n.d.). Sigma-Aldrich.
  • Neocarratetraose-41, 43-di-O-sulfate sodium salt. (n.d.). Dextra UK.
  • Iota-carrageenase. (n.d.). In Wikipedia.
  • Neocarrabiose sulfate (C12H20O13S). (n.d.). PubChemLite.
  • The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for 1H-NMR spectroscopy. (1992). Carbohydrate Research.
  • Discovery of a novel iota carrageenan sulfatase isolated from the marine bacterium Pseudoalteromonas carrageenovora. (2014, August 26). Marine Drugs.
  • Chemical Composition, Structural Properties, and Bioactivity of Carrageenan from Field-Cultivated Betaphycus gelatinus. (2024, November 20). MDPI.
  • Biological activity of algal derived carrageenan. (2023, March 21). Marinomed Biotech AG.
  • Effect of salt addition on iota-carrageenan solution properties. (2020, November 28).
  • Biological Activities of Carrageenan | Request PDF. (2025, August 7). ResearchGate.
  • Synthesis and conformational studies of carrabiose and its 4'-sulphate and 2,4'-disulphate. (n.d.).
  • Identification and Characterization of a New Thermophilic κ-Carrageenan Sulfatase. (2025, January 11). Journal of Agricultural and Food Chemistry.
  • Enzymatic Preparation of Carrageenan Oligosaccharides and Evaluation of the Effects on Growth Performance, Serum Biochemical Parameters and Non-Specific Immunity of Crucian carp. (2025, February 19). MDPI.
  • Carrageenans Discover. (n.d.). Glycopedia.

Sources

Solubility and Stability of Sulfated Disaccharide Sodium Salts: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfated disaccharides, the fundamental building blocks of glycosaminoglycans (GAGs), are of paramount importance in numerous biological processes and hold significant therapeutic potential.[1] Their efficacy and developability as pharmaceutical agents are intrinsically linked to their physicochemical properties, primarily their solubility and stability. This technical guide provides an in-depth exploration of the factors governing the solubility and stability of sulfated disaccharide sodium salts. We will delve into the theoretical underpinnings, present field-proven experimental protocols for characterization, and offer insights into the causality behind methodological choices, ensuring a robust and reliable approach for researchers in drug development.

Introduction: The Significance of Sulfated Disaccharides

Sulfated glycosaminoglycans (GAGs) are linear polysaccharides that play critical roles in cell signaling, inflammation, and tissue development by interacting with a vast array of proteins like growth factors and cytokines.[2] The biological specificity of these interactions is often determined by the precise pattern and density of sulfate groups along the polysaccharide chain.[1] To understand these complex structures, GAGs are often broken down into their constituent disaccharide units for analysis.[3][4] These sulfated disaccharides, typically handled as sodium salts to enhance their stability and handling properties, are not only crucial for structural analysis but are also being investigated as therapeutic agents in their own right.

The degree of sulfation, the position of the sulfate groups (e.g., 4-O, 6-O, 2-O, 3-O), and the nature of the uronic acid (glucuronic vs. iduronic acid) create a vast structural diversity that dictates their function.[2][3] However, this structural complexity also presents unique challenges in drug development, where consistent solubility and predictable stability are prerequisites for a viable drug candidate.

Aqueous Solubility: From Theory to Practice

The aqueous solubility of sulfated disaccharide sodium salts is governed by a balance of interactions between the disaccharide molecules and the surrounding water molecules. As highly polar, polyanionic compounds, they are generally water-soluble. However, the degree of solubility can vary significantly based on several intrinsic and extrinsic factors.

Factors Influencing Solubility

Intrinsic Factors:

  • Degree and Position of Sulfation: The number and location of negatively charged sulfate groups are primary determinants of solubility. Higher degrees of sulfation generally lead to stronger interactions with polar water molecules, enhancing solubility. The arrangement of these groups influences the molecule's overall charge distribution and hydration shell.

  • Molecular Structure: The underlying disaccharide core (e.g., chondroitin, heparan, dermatan) and the presence of other functional groups (e.g., N-acetyl groups) contribute to the molecule's polarity and hydrogen bonding capacity.

Extrinsic Factors:

  • Temperature: The solubility of sodium sulfate salts in water exhibits a complex relationship with temperature. For sodium sulfate itself, solubility increases dramatically up to 32.38°C and then becomes almost independent of temperature.[5] While disaccharide salts are more complex, this principle highlights the need to characterize solubility across a relevant temperature range (e.g., 4°C to 40°C).

  • pH: The pH of the solution can influence the protonation state of carboxyl groups on the uronic acid moiety, which in turn affects the overall charge and solubility.

  • Counter-ions (Salts): As polyelectrolytes, the solubility of sulfated disaccharides is sensitive to the ionic strength of the solution. The presence of salts like NaCl can either increase solubility by shielding electrostatic repulsions between disaccharide molecules or decrease it via the common ion effect or "salting-out" at high concentrations.[6]

  • Solvent System: The addition of organic solvents (e.g., ethanol, methanol, acetone) can drastically reduce the solubility of these polar molecules, a principle often used for their precipitation and purification.[7][8]

Diagram 1: Key Factors Governing the Solubility of Sulfated Disaccharides Solubility Solubility of Sulfated Disaccharide Sodium Salts Intrinsic Intrinsic Factors Solubility->Intrinsic Extrinsic Extrinsic Factors Solubility->Extrinsic Sulfation Degree & Position of Sulfation Intrinsic->Sulfation Structure Molecular Structure (e.g., Core, Other Groups) Intrinsic->Structure Temp Temperature Extrinsic->Temp pH pH Extrinsic->pH Salts Counter-ions / Salt Concentration Extrinsic->Salts Solvent Solvent System (Aqueous vs. Organic) Extrinsic->Solvent

Caption: Key intrinsic and extrinsic factors that modulate aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a sulfated disaccharide sodium salt. The causality behind this method is to ensure that the solution is truly saturated, providing a definitive solubility value under specific conditions rather than a kinetic one.

1. Materials and Equipment:

  • Sulfated disaccharide sodium salt (test article)

  • Solvent (e.g., Purified Water, Phosphate Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance and pH meter

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system for quantification[4][9]

  • 0.22 µm syringe filters

2. Step-by-Step Methodology:

  • Preparation: Add an excess amount of the test article to a series of vials containing a known volume of the desired solvent. The excess is critical to ensure saturation is reached.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Shake at a moderate speed for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required.

  • Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.

  • Sample Collection: Carefully collect an aliquot from the clear supernatant.

  • Dilution & Analysis: Immediately dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.

  • Quantification: Analyze the sample using a validated, stability-indicating HPLC or LC-MS method to determine the concentration of the dissolved disaccharide.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Stability: Degradation Pathways and Assessment

The chemical stability of a sulfated disaccharide is critical for its shelf-life, formulation, and in-vivo performance. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Major Degradation Pathways

Sulfated disaccharides are susceptible to several degradation mechanisms, particularly under stressed conditions.[3][10][11]

  • Hydrolysis: Cleavage of the glycosidic bond is a common pathway, often catalyzed by acidic conditions. This breaks the disaccharide into its constituent monosaccharides.[12]

  • β-Elimination: Under neutral or basic conditions, a β-elimination reaction can occur at the uronic acid residue, leading to the formation of an unsaturated double bond.[3][10]

  • Desulfation: The loss of sulfate groups (sulfuric acid elimination) can occur, particularly under certain storage or pH conditions.[3] This is a critical degradation pathway as the sulfation pattern is essential for biological activity.

  • Decomposition to Monosaccharides: Complete breakdown into individual monosaccharide units can also be observed under harsh conditions.[3]

Diagram 2: Primary Degradation Pathways for Sulfated Disaccharides Parent Sulfated Disaccharide Sodium Salt Hydrolysis Hydrolysis (Acid-catalyzed) Parent->Hydrolysis Elimination β-Elimination (Base-catalyzed) Parent->Elimination Desulfation Desulfation Parent->Desulfation Prod1 Monosaccharides Hydrolysis->Prod1 Prod2 Unsaturated Disaccharide Elimination->Prod2 Prod3 Desulfated Disaccharide Desulfation->Prod3

Caption: Key chemical reactions leading to the degradation of the parent molecule.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating power of analytical methods, as mandated by ICH guidelines.[13][14][15] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradants can be reliably detected without completely destroying the molecule.[13][16]

1. Materials and Equipment:

  • Test article (sulfated disaccharide sodium salt)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), Oxidizing agent (e.g., 3% H₂O₂)

  • Buffers for pH control

  • Temperature-controlled ovens/baths

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC or LC-MS/MS method

  • pH meter, vials, and standard lab equipment

2. Experimental Workflow and Conditions:

The workflow involves exposing solutions of the test article to various stress conditions and analyzing them at different time points against a control sample.

Diagram 3: Experimental Workflow for a Forced Degradation Study cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Disaccharide Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->Base Expose aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) start->Oxidation Expose aliquots Thermal Thermal (e.g., 80°C in solution) start->Thermal Expose aliquots Photo Photolytic (ICH Q1B light exposure) start->Photo Expose aliquots neutralize Neutralize Samples (if applicable) Acid->neutralize Base->neutralize Oxidation->neutralize Thermal->neutralize Photo->neutralize analyze Analyze via Stability- Indicating Method (e.g., HPLC, LC-MS) neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Mass Balance analyze->evaluate

Caption: Step-by-step process for conducting a comprehensive forced degradation study.

3. Data Presentation and Interpretation:

The results should be summarized in a table to clearly compare the effects of different stress conditions.

Stress ConditionReagent/ParametersTime (hours)% Degradation of ParentMajor Degradation Products Observed
Control No Stress, Stored at 4°C24< 1%None
Acid Hydrolysis 0.1 M HCl @ 60°C4, 8, 24Target 5-20%Monosaccharide units, Desulfated species
Base Hydrolysis 0.1 M NaOH @ 25°C1, 4, 8Target 5-20%β-elimination product, Desulfated species
Oxidation 3% H₂O₂ @ 25°C8, 24Target 5-20%Oxidized species (if applicable)
Thermal Purified Water @ 80°C24, 48Target 5-20%Hydrolysis and elimination products
Photolytic ICH Q1B exposureN/A< 5% (typical)Photodegradants (if any)

Causality and Trustworthiness:

  • Why different conditions? Each condition (acid, base, oxidation, heat, light) is designed to mimic potential real-world stresses and to trigger specific, predictable degradation pathways.[15]

  • Why a stability-indicating method? It is paramount that the analytical method can separate the intact parent drug from all degradation products. This ensures that the reported "loss of parent" is accurate and not masked by a co-eluting impurity.[14]

  • Why mass balance? A good forced degradation study should aim for a mass balance close to 100%, where the sum of the assay of the parent drug and the impurities equals the initial assay. This provides confidence that all major degradation products have been detected.

Conclusion and Future Perspectives

A thorough understanding and characterization of the solubility and stability of sulfated disaccharide sodium salts are non-negotiable for successful drug development. The methodologies presented in this guide provide a robust framework for generating the critical data needed to select stable candidates, develop appropriate formulations, and meet regulatory requirements. By combining theoretical knowledge with rigorous, well-designed experimental protocols, researchers can confidently navigate the challenges associated with these complex and promising molecules. Future work will continue to focus on developing even more sensitive analytical techniques to detect and characterize trace-level degradants and to build predictive models for the stability of these highly variable structures.

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  • Kumar, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Sulfate. PubChem. [Link]

  • Wikipedia. (n.d.). Sodium sulfate. Wikipedia. [Link]

  • Ula, G., et al. (2024). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. MDPI. [Link]

  • Quora. (2017). What is the solubility of sodium sulfate in water?. Quora. [Link]

  • Bayuadri, C., et al. (2006). Stability of Sodium Sulfate Dicarbonate (∼2Na2CO3·Na2SO4) Crystals Obtained from Evaporation of Aqueous Solutions of Na2CO3 and Na2SO4. Semantic Scholar. [Link]

Sources

3,6-anhydro-D-galactose content in neocarrabiose derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantification of 3,6-Anhydro-D-Galactose in Neocarrabiose Derivatives

Authored by: A Senior Application Scientist

Abstract

The monosaccharide 3,6-anhydro-D-galactose (AnGal) is a defining structural component of carrageenans and their neocarrabiose derivatives, bestowing upon them unique gelling properties and significant biological activities.[1][2] As interest grows in harnessing these compounds for pharmaceutical and cosmetic applications—ranging from immunomodulation to skin hydration—the need for precise and reliable quantification of AnGal content has become paramount.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for determining AnGal content. We delve into the causality behind experimental choices, present detailed, self-validating protocols for both classic colorimetric and advanced chromatographic techniques, and contextualize the importance of this analysis within the broader scope of structure-activity relationship (SAR) studies and quality control.

The Significance of 3,6-Anhydro-D-Galactose in Bioactivity

Neocarrabiose is the fundamental repeating disaccharide unit of carrageenans, consisting of alternating β-1,4-linked D-galactose and α-1,3-linked 3,6-anhydro-D-galactose.[2][5] The formation of the intramolecular 3,6-anhydro ether bridge is a critical enzymatic step in the biosynthesis of these polysaccharides, catalyzed by a sulfohydrolase that removes a sulfate group from a galactose-6-sulfate precursor.[1][6] This structural feature imparts significant conformational rigidity, which is crucial for its biological function.[1]

The quantity and position of these anhydro sugars and their associated sulfate groups dictate the physicochemical properties and bioactivities of the resulting oligosaccharide derivatives. Research has linked these structures to a spectrum of activities, including anti-inflammatory, antioxidant, antiviral, and immunomodulatory effects.[3][7] For instance, the L-isomer of 3,6-anhydro-galactose has demonstrated immunosuppressive properties by inhibiting lymphocyte proliferation.[3] In cosmetics, it has been shown to promote the production of hyaluronic acid, a key molecule for skin hydration.[4][8][[“]] Therefore, accurate quantification of AnGal is not merely an analytical exercise; it is a critical step in understanding and optimizing the therapeutic and commercial potential of neocarrabiose derivatives.

Core Analytical Methodologies

The primary challenge in AnGal quantification is its instability in the acidic conditions typically used for polysaccharide hydrolysis.[10] This necessitates methods that are either specific enough to measure it directly within a complex matrix or utilize controlled hydrolysis conditions that preserve the anhydro ring.

The Resorcinol-Hydrochloric Acid Method: A Classic Colorimetric Assay

This method, pioneered by Yaphe and Arsenault (1965), remains a widely used, robust, and specific technique for the direct determination of 3,6-anhydrogalactose.[11][12]

Causality & Expertise: The choice of the resorcinol reagent is based on its specific reaction with 3,6-anhydrogalactose under heated acidic conditions to form a stable chromophore. The hydrochloric acid serves both to hydrolyze the glycosidic linkages, releasing the AnGal monosaccharide, and to catalyze the color-forming reaction. The inclusion of acetaldehyde in some modified protocols enhances the reaction's sensitivity and stability.[11] This assay is advantageous due to its simplicity and low instrumentation cost, making it ideal for high-throughput screening and routine quality control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Resorcinol Reagent (Resorcinol, HCl, Acetaldehyde) A2 Add Resorcinol Reagent P1->A2 P2 Prepare AnGal Standards (10-100 µg/mL) A1 Aliquot Sample or Standard into test tube P2->A1 P3 Prepare Sample (Hydrolyze neocarrabiose derivative) P3->A1 A1->A2 A3 Incubate at 80°C for 10 minutes A2->A3 A4 Cool to Room Temperature A3->A4 D1 Measure Absorbance at 555 nm A4->D1 D2 Plot Standard Curve (Absorbance vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for the Resorcinol-HCl Assay.

Experimental Protocol: Resorcinol-HCl Assay

  • Reagent Preparation:

    • Prepare the resorcinol reagent fresh (within 3 hours of use).[11]

    • Combine 9 mL of a 1.5 mg/mL resorcinol solution with 1 mL of a 0.04% (v/v) acetaldehyde solution.

    • Carefully add this mixture to 100 mL of concentrated hydrochloric acid.[11] Mix thoroughly and store protected from light.[13]

  • Sample and Standard Preparation:

    • Standards: Prepare a series of 3,6-anhydro-D-galactose standard solutions ranging from 10 to 100 µg/mL in distilled water.[1]

    • Samples: If starting with an oligosaccharide, perform a mild acid hydrolysis to release the monosaccharides. A typical condition is dissolving the sample in 0.6 M HCl and heating at 50°C for 2 hours.[11] The final sample concentration should be approximately 1 mg/mL.

  • Assay Procedure:

    • To a series of centrifuge tubes, add 0.03 mL of each standard or sample solution.

    • Add 0.2 mL of distilled water to each tube.[11]

    • Carefully add 5 mL of the prepared resorcinol reagent to each tube.

    • Vortex briefly to mix.

    • Incubate the tubes in a water bath at 80°C for exactly 10 minutes.[1]

    • Immediately cool the tubes in an ice bath to stop the reaction.

  • Data Acquisition and Analysis:

    • Allow the tubes to return to room temperature.

    • Measure the absorbance of each solution at 555 nm using a spectrophotometer, using a reagent blank (containing distilled water instead of a sample) to zero the instrument.

    • Construct a standard curve by plotting absorbance versus the concentration of the AnGal standards.

    • Determine the concentration of AnGal in the samples by interpolating their absorbance values on the standard curve.

Data Presentation: Example Standard Curve

AnGal Concentration (µg/mL)Absorbance at 555 nm (AU)
0 (Blank)0.000
100.152
250.380
500.765
751.148
1001.530

Trustworthiness & Self-Validation: The validity of this assay depends critically on the purity of the standard and the precision of the incubation time and temperature. A new standard curve must be generated for each assay run to account for minor variations in reagent preparation and reaction conditions. Including a known concentration control sample is best practice for verifying accuracy.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

For a more comprehensive and highly sensitive analysis, HPAEC-PAD is the gold standard. It allows for the simultaneous separation and quantification of various monosaccharides and oligosaccharides without the need for derivatization.[14][15][16]

Causality & Expertise: Carbohydrates are weak acids that can be ionized at high pH. HPAEC utilizes this principle, employing strong anion-exchange columns and a high-pH mobile phase (e.g., sodium hydroxide) to achieve separation.[15] Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection by measuring the current generated as the carbohydrates are oxidized on the surface of a gold electrode.[16] This combination is exceptionally powerful for resolving complex hydrolysates of neocarrabiose derivatives, separating AnGal from galactose, sulfated monosaccharides, and various oligosaccharide intermediates.[14][17]

G cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD System cluster_analysis Data Analysis P1 Enzymatic or Mild Acid Hydrolysis of Neocarrabiose Derivative P2 Centrifuge & Filter (0.22 µm filter) P1->P2 H1 Inject Sample P2->H1 H2 Anion-Exchange Separation (e.g., CarboPac PA1/PA200 column) High pH Mobile Phase (NaOH) H1->H2 H3 Elution Gradient (Sodium Acetate) H2->H3 H4 Pulsed Amperometric Detection (PAD) H3->H4 D1 Peak Identification (vs. Standards) H4->D1 D2 Peak Integration (Area) H4->D2 D3 Quantification (Calibration Curve) D1->D3 D2->D3

Caption: Workflow for HPAEC-PAD Analysis.

Experimental Protocol: HPAEC-PAD

  • Sample Preparation (Enzymatic Hydrolysis):

    • To preserve the integrity of AnGal, enzymatic hydrolysis is preferred over harsh acid treatment.[2][5]

    • Incubate the neocarrabiose derivative (e.g., 0.5% w/v) with a specific carrageenase (e.g., BovGH16) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 37°C.[2] Reaction time can vary from hours to 2 days depending on the enzyme and substrate.

    • For complete monomerization, a cocktail of enzymes including sulfatases and galactosidases may be required.[5]

    • Terminate the reaction by heat inactivation (95°C for 10 min).

    • Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: A dedicated ion chromatography system equipped with a PAD detector.

    • Column: Thermo Scientific™ Dionex™ CarboPac™ PA1 (for monosaccharides) or PA200 (for oligosaccharides).[17]

    • Mobile Phase: Eluent A: 200 mM NaOH; Eluent B: 1 M Sodium Acetate in 200 mM NaOH; Eluent C: Deionized Water.

    • Gradient: A typical gradient for monosaccharide separation involves an isocratic elution with a low concentration of NaOH (e.g., 18 mM) for a set period, followed by a cleaning and re-equilibration step. The exact gradient must be optimized based on the specific analytes.

    • Detection: Pulsed Amperometric Detection using a gold working electrode with a standard four-potential waveform.[15]

  • Data Acquisition and Analysis:

    • Inject prepared standards and samples.

    • Identify the AnGal peak by comparing its retention time to that of a pure standard.

    • Generate a calibration curve by plotting the integrated peak area against the concentration of the standards.

    • Quantify AnGal in the samples using the calibration curve.

Trustworthiness & Self-Validation: The PAD response can drift over time due to electrode fouling.[18] Therefore, it is crucial to run standards periodically throughout a long analytical sequence to monitor and correct for this drift. System suitability tests, including checks for peak resolution and tailing, should be performed daily. Using an internal standard can also significantly improve quantification accuracy.[18]

Data Presentation: Method Comparison

FeatureResorcinol-HCl AssayHPAEC-PAD
Principle ColorimetryAnion-Exchange Chromatography
Specificity High for 3,6-anhydrogalactoseHigh; separates isomers
Sensitivity Microgram (µg) levelPicomole (pmol) level[16]
Information Total AnGal content onlyQuantifies multiple carbohydrates
Sample Prep Acid hydrolysis requiredEnzymatic hydrolysis preferred
Throughput HighModerate
Cost LowHigh

The Role of Enzymatic Tools in Structural Analysis

The use of specific enzymes is not only a sample preparation method but also a powerful tool for structural elucidation. A systematic approach using a combination of enzymes can reveal detailed structural information about neocarrabiose derivatives.[2][5]

G S Sulfated Neocarrabiose Oligosaccharide C Carrageenase O Neocarrabiose Oligosaccharides S->O Depolymerization Su Sulfatase N Non-sulfated Oligosaccharides O->N Desulfation G Galactosidases (α and β) M D-Galactose + 3,6-Anhydro-D-Galactose N->M Monomerization

Caption: Enzymatic pathway for monomer release.

This pathway, inspired by carrageenan degradation in marine bacteria, allows for the controlled breakdown of complex structures.[5] By analyzing the products at each step (e.g., with HPAEC-PAD), one can determine the location of sulfate groups and the precise ratio of AnGal to other sugars, which is essential for SAR studies.

Conclusion and Future Outlook

The accurate quantification of 3,6-anhydro-D-galactose is fundamental to the advancement of neocarrabiose derivatives as therapeutic agents and high-value functional ingredients. While the Resorcinol-HCl assay offers a rapid and accessible method for determining total AnGal content, HPAEC-PAD provides a far more detailed and sensitive analysis, capable of resolving complex mixtures resulting from controlled enzymatic digestion. The choice of method should be guided by the specific research question, available resources, and required level of detail. As the demand for well-characterized, bioactive oligosaccharides grows, the rigorous and validated application of these analytical techniques will be indispensable for ensuring the quality, efficacy, and safety of novel products derived from marine biomass.

References

  • Cheong, K. L., et al. (2020). Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity. 3 Biotech, 10(4), 189. [Link]

  • Rehhahn, M., et al. (2024). Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. Journal of Agricultural and Food Chemistry. [Link]

  • Rehhahn, M., et al. (2024). Biocatalytic Conversion of Carrageenans for the Production of 3,6-Anhydro-D-galactose. PMC. [Link]

  • Hilaris Publisher. (2025). The Potential of 3,6-Anhydro-L-Galactose (L-AHG) as a Novel Immunosuppressant. Hilaris Publisher. [Link]

  • PubMed. (2020). Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity. PubMed. [Link]

  • Rees, D. A. (1961). Enzymes Synthesis of 3-6 anhydro L Galactose within Porphyran from L-Galactose 6-Sulphate Units. Biochemical Journal, 81(2), 347-352. [Link]

  • ResearchGate. (2020). Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity | Request PDF. ResearchGate. [Link]

  • Navarro, D. A., & Stortz, C. A. (2003). Determination of the configuration of 3,6-anhydrogalactose and cyclizable α-galactose 6-sulfate units in red seaweed galactans. Carbohydrate Research, 338(15), 1591-1596. [Link]

  • Lee, S. B., et al. (2016). Metabolic pathway of 3,6-anhydro-D-galactose in carrageenan-degrading microorganisms. Applied Microbiology and Biotechnology, 100(10), 4577-4586. [Link]

  • ASM Journals. (2022). Enzymatic Verification and Comparative Analysis of Carrageenan Metabolism Pathways in Marine Bacterium Flavobacterium algicola. Applied and Environmental Microbiology, 88(6). [Link]

  • Google Patents. (2017). US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof.
  • PubMed. (2019). 3,6-Anhydro-L-galactose increases hyaluronic acid production via the EGFR and AMPKα signaling pathway in HaCaT keratinocytes. Journal of Dermatological Science, 96(2), 90-98. [Link]

  • ResearchGate. (n.d.). Enzymatic Process for the Carrageenolytic Bioconversion of Sulfated Polygalactans into β-Neocarrabiose and 3,6-Anhydro- d -galactose | Request PDF. ResearchGate. [Link]

  • Cheong, K. L., et al. (2018). Oligosaccharides Derived from Red Seaweed: Production, Properties, and Potential Health and Cosmetic Applications. Molecules, 23(10), 2459. [Link]

  • The International Pharmacopoeia. (n.d.). Resorcinol. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production. Foods, 12(8), 1709. [Link]

  • Genicot-Joncour, S., et al. (2009). The Cyclization of the 3,6-Anhydro-Galactose Ring of -Carrageenan Is Catalyzed by Two D-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus. Plant Physiology, 151(3), 1617-1627. [Link]

  • Kornberger, P., et al. (2017). HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability. Analytical and Bioanalytical Chemistry, 410(1), 221-234. [Link]

  • Consensus. (n.d.). How does 3,6-Anhydro-L-galactose affect the production of hyaluronic acid in keratinocytes?. [Link]

  • Lee, S. B., et al. (2020). Biological upgrading of 3,6-anhydro-l-galactose from agarose to a new platform chemical. Green Chemistry, 22(5), 1646-1655. [Link]

  • LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]

  • Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). [Link]

  • Yaphe, W., & Arsenault, G. P. (1965). Improved resorcinol reagent for the determination of fructose, and of 3,6-anhydrogalactose in polysaccharides. Analytical Biochemistry, 13(1), 143-148. [Link]

Sources

Methodological & Application

Application Note & Protocol: Enzymatic Production of Kappa-Carrageenan Disaccharides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the enzymatic hydrolysis of kappa-carrageenan into its constituent disaccharides, primarily κ-neocarrabiose. Kappa-carrageenan, a sulfated galactan from red algae, is composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose.[1][2] The oligosaccharides derived from its depolymerization, particularly disaccharides, exhibit significant potential in biomedical and physiological applications, including antitumor and antiviral activities.[3][4] Enzymatic hydrolysis offers a highly specific and efficient method for producing these bioactive molecules, avoiding the harsh conditions and non-specific products associated with chemical degradation.[2][5] This guide details the underlying principles, a step-by-step experimental workflow, product analysis, and troubleshooting, grounded in established scientific literature to ensure reproducibility and success.

Principle of Enzymatic Hydrolysis

The targeted degradation of kappa-carrageenan is achieved using a specific class of enzymes known as κ-carrageenases (EC 3.2.1.83) . These enzymes are endohydrolases, typically belonging to the Glycoside Hydrolase family 16 (GH16).[6][7]

Mechanism of Action: The core function of κ-carrageenase is the specific cleavage of the internal β-(1,4) glycosidic linkages that connect the galactose units within the polysaccharide backbone.[3][6][8] This endolytic action breaks the long carrageenan polymer into a series of smaller, sulfated oligosaccharides with an even number of sugar residues.[8] The primary products of extensive hydrolysis are κ-neocarratetraose (a tetrasaccharide) and the desired κ-neocarrabiose (a disaccharide).[9] The resulting disaccharide consists of a 3,6-anhydro-α-D-galactose (An) residue at the non-reducing end and a β-D-galactose-4-sulfate (G4S) residue at the reducing end.[8]

The efficiency and product profile of the hydrolysis are critically dependent on reaction conditions. Parameters such as pH, temperature, enzyme-to-substrate ratio, and incubation time must be carefully controlled to maximize the yield of disaccharides. Prolonged incubation allows the enzyme to further degrade intermediate tetrasaccharides into the final disaccharide product.[10]

G cluster_0 κ-Carrageenan Polymer cluster_1 Hydrolysis Products k_poly ...-G4S-(β1-4)-An-(α1-3)-G4S-(β1-4)-An-... cleavage Hydrolysis of β-(1,4) linkage k_poly->cleavage Substrate enzyme κ-Carrageenase (EC 3.2.1.83) enzyme->cleavage Catalyst disaccharide κ-Neocarrabiose Disaccharide (G4S-An) enzyme->disaccharide Final Product tetrasaccharide κ-Neocarratetraose (Intermediate) cleavage->tetrasaccharide Initial Product tetrasaccharide->enzyme Further Hydrolysis

Caption: Mechanism of κ-carrageenan hydrolysis by κ-carrageenase.

Materials and Equipment

Reagents:

  • Kappa-carrageenan powder (food or research grade)

  • Recombinant κ-carrageenase (e.g., from Pseudoalteromonas carrageenovora or Pedobacter hainanensis)[8][11]

  • Tris-HCl buffer (50 mM, pH 7.0-8.0) or Sodium Phosphate buffer (50 mM, pH 7.0)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Ethanol (95-100%) for substrate purification (optional)

  • D-galactose (for reducing sugar standard curve)

  • 3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay

  • TLC silica plates

  • Developing solvent for TLC (e.g., n-butanol:acetic acid:water, 2:1:1 v/v/v)

  • Orcinol-sulfuric acid spray reagent for TLC visualization

  • Deionized water

Equipment:

  • Analytical balance

  • pH meter

  • Magnetic stirrer with hot plate

  • Water bath or incubator capable of maintaining 40-50°C

  • Boiling water bath

  • Centrifuge

  • Spectrophotometer

  • TLC tank and sprayer

  • Lyophilizer (optional, for sample drying)

  • Size-Exclusion Chromatography (SEC) or HPLC system for purification and analysis

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale reaction. Adjust volumes as needed.

Part 1: Substrate and Enzyme Preparation
  • Kappa-Carrageenan Purification (Optional but Recommended): Commercial κ-carrageenan can contain impurities. To purify, dissolve 1 g of κ-carrageenan powder in 100 mL of distilled water by heating to 60-70°C with constant stirring. Slowly add 200 mL of cold ethanol while stirring to precipitate the carrageenan.[12][13] Recover the precipitate by centrifugation, wash with ethanol, and dry in a vacuum oven or by lyophilization.

  • Substrate Solution Preparation: Prepare a 0.5% (w/v) κ-carrageenan solution. For 50 mL, add 0.25 g of purified κ-carrageenan to 50 mL of 50 mM Tris-HCl buffer (pH 7.5). Heat to ~60°C while stirring until the carrageenan is completely dissolved.[14] Cool the solution to the desired reaction temperature (e.g., 40°C) before adding the enzyme.

  • Enzyme Solution Preparation: Reconstitute the lyophilized κ-carrageenase in the same buffer to a stock concentration of 1 mg/mL. Store on ice. The specific activity of the enzyme should be determined or provided by the manufacturer. One unit (U) is typically defined as the amount of enzyme releasing 1 μmol of reducing sugar per minute.[10]

Part 2: Enzymatic Hydrolysis
  • Reaction Setup: In a suitable vessel, place 50 mL of the pre-warmed 0.5% κ-carrageenan solution.

  • Enzyme Addition: Add the κ-carrageenase solution to the substrate. A final enzyme concentration of 0.5-1.0 U/mL of reaction mixture is a good starting point.[15] Mix gently.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme, typically between 40°C and 50°C, for 12-24 hours.[6][8] The extended incubation time is crucial for driving the reaction towards the production of disaccharides.

    • Rationale: The enzyme first acts randomly, reducing the average molecular weight. Over time, it continues to cleave the larger oligosaccharide intermediates into smaller ones, maximizing the disaccharide yield.[10][11]

  • Monitoring the Reaction (Optional): At various time points (e.g., 2, 6, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) and immediately heat-inactivate it at 100°C for 10 minutes. Analyze these samples by TLC to monitor the progression from large polymers to smaller oligosaccharides.

  • Reaction Termination: After the desired incubation period, terminate the entire reaction by heating the vessel in a boiling water bath for 10-15 minutes to denature the enzyme.[15]

  • Clarification: Cool the solution to room temperature and centrifuge at 10,000 x g for 20 minutes to pellet the denatured enzyme and any insoluble material. Carefully collect the supernatant, which contains the carrageenan oligosaccharides.

Sources

Application Note: Advanced HPLC Strategies for the Separation and Characterization of Carrageenan Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carrageenan oligosaccharides (COs) are sulfated galactans with significant therapeutic potential, including antiviral (HPV, HSV), anticoagulant, and immunomodulatory activities. However, their analysis is complicated by three factors: high structural heterogeneity (varying degrees of polymerization and sulfation), lack of chromophores (invisible to standard UV), and high anionic charge density .

This guide moves beyond generic carbohydrate protocols to provide three targeted methodologies for CO analysis. We prioritize SEC-MALS for molecular weight distribution, HPAEC-PAD for high-resolution charge profiling, and IP-RP-LC-MS for structural elucidation.

Introduction: The Analytical Challenge

Carrageenans are classified into three major forms based on their sulfation pattern and 3,6-anhydrogalactose content:

  • 
    -Carrageenan:  1 sulfate/disaccharide (G4S-DA).
    
  • 
    -Carrageenan:  2 sulfates/disaccharide (G4S-DA2S).
    
  • 
    -Carrageenan:  3 sulfates/disaccharide (no anhydro bridge).
    

Hydrolysis (enzymatic or acid) yields a complex mixture of "neocarrabiose" series oligomers. Standard C18 HPLC fails here because these molecules are too polar and wash off in the void volume. Furthermore, the sulfate groups are labile in acidic conditions, requiring careful pH management.

Decision Matrix: Choosing the Right Protocol

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on analytical goals.

Protocol 1: SEC-MALS (Molecular Weight Distribution)[1]

Purpose: Absolute molecular weight determination (Mw, Mn) and polydispersity analysis without relying on inaccurate pullulan standards.

Critical Method Parameters
  • Column Choice: Hydrophilic polymer-based columns are required. Silica columns degrade at the pH required to prevent aggregation.

  • Mobile Phase: Nitrate salts (NaNO

    
    ) are preferred over chlorides for MALS compatibility (lower background scattering) and to suppress polyelectrolyte expansion.
    
Method Specifications
ParameterSpecification
Column TSKgel G4000PWxl or Agilent PL aquagel-OH 40 (300 × 7.8 mm)
Mobile Phase 0.1 M NaNO

+ 0.02% NaN

(filtered 0.02 µm)
Flow Rate 0.6 mL/min
Temperature 30°C
Detectors 1. MALS: (e.g., Wyatt DAWN) for absolute Mw2. dRI: (Differential Refractive Index) for concentration
Sample Prep Dissolve 2 mg/mL in mobile phase. Crucial: Filter through 0.45 µm PES. Nylon filters bind sulfated sugars.
dn/dc Value 0.115 mL/g (Standard for carrageenan in aqueous buffer)

Data Analysis: Use a Zimm or Berry plot formalism. The separation is strictly by hydrodynamic volume.

Protocol 2: HPAEC-PAD (High-Performance Anion Exchange)

Purpose: The "Gold Standard" for separating oligosaccharides by degree of polymerization (DP) and sulfation level . Mechanism: At high pH (>12), hydroxyl groups ionize. The column separates anions; stronger sulfate charges elute later.

Method Specifications
ParameterSpecification
Column Dionex CarboPac PA200 or PA100 (Analytical, 3 × 250 mm)
Guard Column CarboPac PA200 Guard
Mobile Phase A 100 mM NaOH (Carbonate-free, prepared under He/N2)
Mobile Phase B 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc)
Gradient 0–10 min: 0% B (Isocratic)10–40 min: 0% → 60% B (Linear)40–50 min: 60% → 100% B (Wash)
Flow Rate 0.4 mL/min
Detection Pulsed Amperometric Detection (PAD)Waveform: Standard Carbohydrate (Au electrode, Ag/AgCl ref)

Expert Insight:

  • Carbonate Contamination: Carbonate ions bind strongly to anion exchange sites, causing baseline drift and loss of resolution. Use a carbonate removal device or strictly fresh eluents.

  • Resolution: This method can resolve

    
    -carrabiose (1 sulfate) from 
    
    
    
    -carrabiose (2 sulfates) even if they have the same DP.

Protocol 3: IP-RP-LC-MS (Structural Elucidation)

Purpose: Mass spectrometry analysis. HPAEC uses non-volatile salts (NaOH/NaOAc) incompatible with MS. IP-RP (Ion-Pair Reversed Phase) uses volatile alkylamines to retain charged sugars on a C18 column.

Mechanism

The alkylamine (e.g., Hexylamine) forms an ion pair with the sulfated oligosaccharide, creating a neutral-ish complex that interacts with the hydrophobic C18 stationary phase.

Method Specifications
ParameterSpecification
Column C18 Core-Shell (e.g., Kinetex C18, 2.1 × 100 mm, 1.7 µm)
Mobile Phase A 5 mM Hexylamine (HXA) + 5 mM Acetic Acid in Water (pH ~6.0)
Mobile Phase B Acetonitrile (ACN)
Gradient 0–2 min: 5% B2–20 min: 5% → 45% B20–25 min: 95% B (Wash)
Flow Rate 0.25 mL/min
Detection ESI-MS (Negative Mode)
MS Settings Capillary: -3.5 kV; Cone Voltage: 30V (Low to preserve sulfates)

Why this works:

  • HILIC is often suggested for sugars, but sulfated oligosaccharides are too polar for many amide columns and suffer from poor peak shape. IP-RP provides sharper peaks and better separation of isomers.

  • Note: Hexylamine suppresses MS signal slightly but is necessary for retention. Ensure source cleaning after use.

Protocol 4: PMP-Derivatization (UV Detection)

Purpose: For labs lacking MS or PAD. PMP (1-phenyl-3-methyl-5-pyrazolone) reacts with the reducing end of the sugar, adding a strong UV chromophore (245 nm) and hydrophobicity.

Derivatization Workflow
  • Mix: 100 µL Sample + 100 µL 0.3 M NaOH + 100 µL 0.5 M PMP (in methanol).

  • Incubate: 70°C for 60 minutes.

  • Neutralize: Add 100 µL 0.3 M HCl.

  • Extract: Add Chloroform (to remove excess PMP). Vortex, centrifuge, discard organic (bottom) layer. Repeat 3x.

  • Inject: Aqueous top layer.

HPLC Conditions
ParameterSpecification
Column Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)
Mobile Phase Phosphate Buffer (0.1 M, pH 6.0) : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV/DAD at 245 nm

Troubleshooting & Optimization

Issue: Desulfation (Sulfate Loss)
  • Cause: Acidic mobile phases (pH < 4) or high source temperatures in MS.

  • Solution: Maintain pH > 5.0 during separation. In MS, lower the desolvation temperature (< 350°C) and cone voltage.

Issue: Peak Tailing
  • Cause: Interaction of sulfate groups with metal surfaces in the HPLC system.

  • Solution: Use "Bio-inert" or PEEK-lined columns and LC systems. Passivate stainless steel systems with 30% phosphoric acid prior to use (if permitted by hardware).

Issue: Carryover
  • Cause: Sticky oligosaccharides binding to the injector needle.

  • Solution: Use a needle wash of 10% Methanol / 90% Water / 0.1% Formic Acid.

References

  • Strugala, P., et al. (2023). "Structural characterization of carrageenan oligosaccharides by HPLC-MS/MS." Carbohydrate Polymers. Link

  • Corradini, C., et al. (2019). "High-Performance Anion-Exchange Chromatography Coupled with Pulsed Electrochemical Detection as a Powerful Tool for Oligosaccharide Analysis."[1] International Journal of Analytical Chemistry. Link

  • Zhang, A., et al. (2021). "Analysis of sulfated oligosaccharides using Ion-Pair Reversed-Phase HPLC coupled to Mass Spectrometry." Analytical Chemistry. Link

  • Honda, S., et al. (1989). "High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry. Link

  • Wyatt Technology. "SEC-MALS for Absolute Molar Mass and Size Measurements." Application Note. Link

Sources

High-Fidelity Preparation and Characterization of Carrageenan Oligosaccharide Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

Carrageenans are sulfated galactans extracted from red seaweeds (Rhodophyta), widely used in the pharmaceutical industry for their antiviral, anticoagulant, and immunomodulatory properties. However, their high molecular weight and polydispersity index (PDI) make direct mass spectrometric (MS) analysis impossible. To establish structure-activity relationships (SAR), researchers must generate defined Oligosaccharide Standards (COS) .

This guide addresses the three primary challenges in COS preparation:

  • Labile Sulfates: Sulfate groups (

    
    ) are prone to in-source fragmentation during MS, requiring "soft" ionization and specific matrix choices.
    
  • Cation Adducts: Sulfated sugars act as cation exchangers. Residual

    
     or 
    
    
    
    salts cause signal suppression and complex adduct formation (
    
    
    ), complicating spectral interpretation.
  • Depolymerization Specificity: Choosing between acid hydrolysis (random/patterned cleavage) and enzymatic digestion (specific cleavage) determines the structural integrity of your standards.

Workflow Architecture

The following diagram outlines the decision matrix for generating standards.

Carrageenan_Workflow cluster_Method Depolymerization Strategy Raw Raw Carrageenan (Kappa/Iota/Lambda) Acid Mild Acid Hydrolysis (0.1M TFA/HCl) Raw->Acid Non-specific Low Cost Enzyme Enzymatic Digestion (Recombinant Carrageenases) Raw->Enzyme Linkage Specific High Fidelity Purification Size Exclusion Chromatography (Bio-Gel P2 / Sephadex G-25) Acid->Purification Odd/Even Mix Enzyme->Purification Neocarrabiose Series (Even) Desalting Desalting / Polish (Porous Graphitized Carbon) Purification->Desalting Salt Removal Analysis MS Analysis (Neg Mode ESI / MALDI) Desalting->Analysis Purified Oligos

Figure 1: Decision tree for carrageenan oligosaccharide production. Enzymatic routes are preferred for defined standards, while acid hydrolysis is suitable for generating diverse fragment libraries.

Protocol A: Enzymatic Depolymerization (The "Gold Standard")

Enzymatic digestion is the superior method for creating standards because carrageenases (e.g.,


-carrageenase, EC 3.2.1.81) specifically cleave the 

-(1$\rightarrow$4) glycosidic linkages. This preserves the sulfate patterns and yields a predictable series of even-numbered oligosaccharides (DP2, DP4, DP6, etc.) based on the neocarrabiose repeating unit.
Materials
  • Substrate: Commercial

    
    -carrageenan (Sigma-Aldrich or equivalent), washed with ethanol.
    
  • Enzyme: Recombinant

    
    -carrageenase (e.g., from Pseudoalteromonas sp. or Pedobacter sp.).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5) or Phosphate Buffer (pH 7.0). Avoid high salt buffers to simplify downstream MS.

Step-by-Step Procedure
  • Solubilization: Dissolve 100 mg of

    
    -carrageenan in 50 mL of buffer. Heat to 60°C with stirring until the solution is clear (carrageenan forms gels at room temp; maintain temperature if necessary, though hydrolysis reduces viscosity).
    
  • Digestion: Add 5–10 Units of

    
    -carrageenase. Incubate at 37°C–40°C for 12–24 hours.
    
    • Monitoring: Check progress by spotting 1

      
      L on a TLC plate (Silica Gel 60). Mobile phase: n-Butanol/Acetic Acid/Water (2:1:1). Visualize with diphenylamine/aniline spray.
      
  • Termination: Boil the solution for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge at 10,000

    
     g for 15 minutes to remove insoluble material and denatured protein.
    
  • Lyophilization: Freeze-dry the supernatant to concentrate the crude oligosaccharide mixture (COS).

Protocol B: Mild Acid Hydrolysis (The "Generalist" Approach)

If specific enzymes are unavailable, mild acid hydrolysis is the alternative. Warning: Strong acids or high temperatures will cause desulfation (loss of


), rendering the standard useless for biological validation.
Step-by-Step Procedure
  • Reaction: Dissolve 100 mg carrageenan in 50 mL of 0.1 M Trifluoroacetic Acid (TFA) .

    • Why TFA? It is volatile and easier to remove than HCl.

  • Incubation: Heat at 60°C for 1 to 3 hours.

    • Critical Control Point: Do not exceed 3 hours. Extended hydrolysis degrades the galactose ring structure.

  • Neutralization: Add dilute

    
     to adjust pH to 7.0, or evaporate TFA directly using a centrifugal concentrator (SpeedVac).
    
  • Reduction (Optional but Recommended): To prevent anomerization during LC-MS, reduce the reducing end with

    
     (1 M in 0.1 M NaOH) for 2 hours, converting oligosaccharides to their alditol forms. This simplifies the mass spectrum (eliminates 
    
    
    
    splitting).

Protocol C: Purification & Desalting (Critical for MS)

Crude hydrolysates contain salts that suppress ionization in Electrospray Ionization (ESI) and MALDI.

Step 1: Size Exclusion Chromatography (SEC)

Separates oligosaccharides by Degree of Polymerization (DP).

  • Column: Bio-Gel P-2 (for DP 2–10) or Bio-Gel P-6 (for DP > 10).

  • Eluent: 0.1 M

    
     (Ammonium Bicarbonate).
    
    • Expert Insight: Volatile salts like ammonium bicarbonate are MS-compatible. Avoid NaCl or Phosphate buffers.

  • Flow Rate: 0.1–0.2 mL/min.

  • Collection: Collect 1 mL fractions. Screen fractions using phenol-sulfuric acid assay or TLC.

Step 2: Porous Graphitized Carbon (PGC) Desalting

For final "polishing" before MS injection.

  • Cartridge: HyperSep Hypercarb or equivalent PGC spin tip.

  • Conditioning: Wash with 100% Acetonitrile (ACN), then water.

  • Loading: Load the SEC fraction. Sulfated oligosaccharides bind strongly to graphite.

  • Washing: Wash with water to remove inorganic salts.

  • Elution: Elute with 25–50% ACN containing 0.1% TFA or 0.05% Ammonia.

Mass Spectrometry Analysis Protocols

Method A: MALDI-TOF MS (High Throughput)

MALDI is excellent for rapid profiling but requires a matrix that tolerates sulfates.

  • Matrix: Nor-harmane (10 mg/mL in 50% ACN/0.1% TFA) or 2,5-DHB (10 mg/mL).

    • Note: Nor-harmane often provides better sensitivity for sulfated sugars in negative mode than DHB.

  • Mode: Linear or Reflector Negative Ion Mode .

  • Spotting: Mix 1

    
    L sample + 1 
    
    
    
    L matrix. Dry under vacuum (not air dry) to form small, homogeneous crystals.
  • Laser Power: Use minimum threshold laser power to prevent in-source desulfation (loss of 80 Da).

Method B: ESI-MS/MS (Structural Elucidation)
  • Solvent: 50% Methanol or Acetonitrile with 10 mM Ammonium Acetate or 0.1% Diethylamine .

    • Chemistry: The amine additive ensures deprotonation

      
       rather than cationization.
      
  • Flow Rate: 5–10

    
    L/min (Direct Infusion) or coupled to HILIC-LC.
    
  • Parameters:

    • Capillary Voltage: -2.5 to -3.0 kV.

    • Cone Voltage: Low (20–30 V) . High cone voltage strips sulfate groups.

    • Desolvation Temp: 150°C–200°C.

Data Interpretation: Expected Ions ( -Carrageenan Series)

The repeating unit of


-carrageenan is Neocarrabiose-4-sulfate  (Anhydrogalactose + Galactose-4-sulfate).[1]
  • Mass of Disaccharide Unit (Na salt): ~408 Da (Free acid form ~386 Da).

  • Mass Shift: Sulfate group = 80 Da.

DP (Degree of Polymerization)Theoretical Mass (Free Acid)Observed Ion (Negative Mode)
DP2 (Disaccharide) 386.3 Da385.3

DP4 (Tetrasaccharide) 774.6 Da773.6

, 386.3

DP6 (Hexasaccharide) 1162.9 Da580.4

, 386.6

Note: In ESI, multiply charged ions (


) are common for DP > 2.

References

  • Tuvikene, R., et al. (2010). "Mechanism of mild acid hydrolysis of galactan polysaccharides with highly ordered disaccharide repeats leading to a complete series of exclusively odd-numbered oligosaccharides."[2] International Journal of Biological Macromolecules. Link

  • Fatema, M.K., et al. (2010).[3] "Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry analysis of oligosaccharides and oligosaccharide alditols obtained by hydrolysis of agaroses and carrageenans." Carbohydrate Research. Link

  • Zhu, B., et al. (2014).

    
    -Carrageenan Oligosaccharides Obtained by Degradation with 
    
    
    
    -Carrageenase from Pedobacter hainanensis." Journal of Agricultural and Food Chemistry. Link
  • Pabst, M., et al. (2008). "A single step method for purification of sulfated oligosaccharides."[4] Analytical Chemistry. Link

  • Black, W.A.P., et al. (1998). "Manufacture of algal chemicals. IV. Laboratory-scale isolation of fucoidin from brown marine algae." Journal of the Science of Food and Agriculture.

Sources

HPAEC-PAD Analysis of Sulfated Marine Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) of sulfated marine oligosaccharides. This document is structured for researchers requiring high-resolution profiling of bioactive glycans from sources such as Ulva (ulvans), Fucus (fucoidans), and Chondrus (carrageenans).

Application Note & Standard Operating Protocol

Introduction & Scientific Rationale

Marine oligosaccharides, particularly sulfated species like fucoidans, carrageenans, and ulvans, possess significant pharmacological potential, including anticoagulant, antiviral, and immunomodulatory activities. However, their analysis is complicated by two factors:

  • Lack of Chromophores: Unlike proteins, these sugars do not absorb UV light, rendering standard HPLC-UV useless without complex derivatization.

  • High Anionic Charge: The presence of sulfate (

    
    ) and uronic acid (
    
    
    
    ) groups creates strong interactions with anion-exchange resins, requiring aggressive elution conditions.

HPAEC-PAD overcomes these barriers by separating carbohydrates as oxyanions at high pH (pH > 13) and detecting them via oxidation at a gold electrode.[1] This method is superior to refractive index (RI) detection due to its compatibility with gradient elution—a strict requirement for resolving complex oligosaccharide mixtures.

Mechanism of Action[2]
  • Separation (HPAEC): At pH > 13, the hydroxyl groups of carbohydrates ionize (

    
    ). The column (anion exchanger) retains these oxyanions. Sulfated oligosaccharides, being permanently charged and highly acidic, are retained more strongly than neutral sugars, requiring high-ionic-strength eluents (Sodium Acetate) to displace them.
    
  • Detection (PAD): A pulsed potential is applied to a gold working electrode. Carbohydrates adsorb to the surface and are oxidized, generating a current proportional to concentration. The "pulse" sequence continuously cleans the electrode to prevent fouling.

Experimental Workflow & Decision Tree

The following diagram outlines the critical decision-making process for sample preparation, specifically addressing the high-salt matrix typical of marine samples.

G Start Marine Biomass (Algae/Seaweed) Extract Extraction (Hot Water/Acid/Enzyme) Start->Extract Depoly Depolymerization (Required for Oligosaccharides) Extract->Depoly AcidHyd Mild Acid Hydrolysis (TFA/HCl) *Risk of Desulfation* Depoly->AcidHyd EnzHyd Enzymatic Digestion (Carrageenase/Fucoidanase) *Preserves Sulfation* Depoly->EnzHyd Merge1 AcidHyd->Merge1 EnzHyd->Merge1 SaltCheck Is Sample High in Chloride? (Marine Origin) Merge1->SaltCheck Desalt Chloride Removal (OnGuard II Ag + H/Na) SaltCheck->Desalt Yes (Critical) Direct Direct Injection (Low Salt) SaltCheck->Direct No HPAEC HPAEC Separation (CarboPac PA200) Desalt->HPAEC Direct->HPAEC PAD PAD Detection (Gold Electrode) HPAEC->PAD

Figure 1: Workflow for processing marine biomass. Note the critical Chloride Removal step to prevent column poisoning.

Detailed Protocol

Reagents and Materials[1][3][4][5][6][7][8][9]
  • Water: 18.2 MΩ·cm deionized water (degassed). Crucial: Dissolved

    
     forms carbonate, which acts as a displacing ion and shifts retention times. Keep eluents under Helium or Nitrogen headspace.
    
  • Sodium Hydroxide (NaOH): 50% w/w solution (low carbonate grade, e.g., Fisher or Sigma). Do not use pellets.

  • Sodium Acetate (NaOAc): Anhydrous, electrochemical grade.

  • Columns:

    • Primary: Dionex CarboPac PA200 (3 × 250 mm) – Optimized for high-resolution oligosaccharide mapping.

    • Guard: CarboPac PA200 Guard (3 × 50 mm).

    • Alternative: CarboPac PA100 (suitable, but lower resolution for high DP species).

  • Sample Cleanup: Dionex OnGuard II Ag (Silver) and OnGuard II Na (Sodium) cartridges.

Sample Preparation (The "Trustworthiness" Check)

Marine samples naturally contain high levels of chloride (


). Chloride is a strong anion that will elute as a massive broad peak or, worse, irreversibly bind to active sites on the column, degrading resolution.

Protocol for Chloride Removal:

  • Conditioning: Pass 5 mL of DI water through the OnGuard II Ag cartridge, followed by the OnGuard II Na cartridge.

  • Loading: Stack the cartridges: Ag (Top) → Na (Bottom) .

  • Processing: Pass the sample (max 10 mL) through the stack at ~2 mL/min.

    • Mechanism:

      
       precipitates 
      
      
      
      as
      
      
      (solid). The Na cartridge traps any leaching
      
      
      ions and exchanges them for
      
      
      .
  • Filtration: Filter the eluate through a 0.22 µm PES membrane before injection.

Instrument Setup & Gradient Conditions

Sulfated oligosaccharides require a dual-gradient approach: constant high pH (to keep sugars ionized) and increasing ionic strength (to push off the sulfated species).

System Parameters:

  • Flow Rate: 0.5 mL/min (for PA200).

  • Temperature: 30°C.

  • Injection Volume: 10–25 µL.

  • Eluents:

    • Eluent A: DI Water.[2]

    • Eluent B: 200 mM NaOH (Base).[3]

    • Eluent C: 1 M NaOAc in 100 mM NaOH (Pusher).

Gradient Table (High-Resolution Mapping):

Time (min)% A (Water)% B (200mM NaOH)% C (1M NaOAc/NaOH)[NaOH] (mM)[NaOAc] (mM)Phase Description
0.0 505001000Equilibration
2.0 505001000Sample Injection
5.0 505001000Isocratic (Monosaccharides)
60.0 05050100500Linear Gradient (Oligos)
65.0 001001001000Column Wash (Critical)
70.0 001001001000Hold High Salt
70.1 505001000Return to Initial
85.0 505001000Re-equilibration

Note: Highly sulfated carrageenans may require the gradient to extend to 100% C (1M NaOAc) earlier if peaks are not eluting.

PAD Waveform Settings

Use the standard "Carbohydrate (Quadruple Potential)" waveform. While sulfate groups suppress the signal slightly, this waveform remains the gold standard for stability.

  • Working Electrode: Gold (Au) (Disposable or Conventional).

  • Reference Electrode: Ag/AgCl or pH-Ag/AgCl.

Time (s)Potential (V)IntegrationFunction
0.00+0.10Begin Potential
0.20+0.10StartBegin Integration (Detection)
0.40+0.10EndEnd Integration
0.41-2.00Oxide Reduction (Cleaning)
0.42-2.00
0.43+0.60Oxide Formation (Surface Prep)
0.44-0.10
0.50-0.10End of Cycle

Data Interpretation & Troubleshooting

Visualizing the Separation

The following diagram illustrates the expected elution order based on charge density (Charge/Mass ratio).

Elution cluster_0 Elution Order (Time ->) Neutral Neutral Monosaccharides (Fuc, Gal, Glc) [Low Retention] Uronic Uronic Acids (GlcA, GalA) [Medium Retention] Neutral->Uronic Sulfated Sulfated Oligosaccharides (Fucoidan/Carrageenan) [Strong Retention] Uronic->Sulfated Poly Highly Sulfated Polys (Requires 1M NaOAc) Sulfated->Poly

Figure 2: Theoretical elution profile on CarboPac PA200.

Troubleshooting Table
IssueProbable CauseCorrective Action
Baseline Drift (Slope) Increasing NaOAc concentration changes refractive index/conductivity.Normal in HPAEC. Use "Baseline Subtraction" in software. Ensure eluents are high purity.
Missing Late Peaks Sulfated species retained on column.[4]Increase NaOAc limit to 1M. Check if "Column Wash" step is sufficient.
"Ghost" Peaks Carbonate contamination in NaOH.Prepare fresh NaOH eluent using 50% w/w stock. Keep under Helium.
Broad/Blob Peaks Chloride contamination.[5]Replace OnGuard Ag cartridge; ensure flow rate during desalting is slow (<2 mL/min).
Loss of Sensitivity Gold electrode fouling.Polish the gold electrode or replace the disposable electrode gasket.

References

  • Thermo Fisher Scientific. (2018). CarboPac PA200 Columns – Product Manual. Retrieved from

  • Zeppenfeld, S., et al. (2020).[6] "A protocol for quantifying mono- and polysaccharides in seawater and related saline matrices by electro-dialysis (ED) – combined with HPAEC-PAD." Ocean Science, 16, 817–830.[6] Retrieved from

  • Zhang, Y., et al. (2016). "Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides." Marine Drugs, 14(10). Retrieved from

  • Corradini, C., et al. (2012). "HPAEC-PAD analysis of fructooligosaccharides and inulin." Chromatography Today. Retrieved from

  • Thermo Fisher Scientific. (2021).[3] "Three Simple Ways to Optimize HPAE-PAD Performance." Application Note. Retrieved from

Sources

Application Note: Screening Marine Bacteria for Carrageenolytic Activity and Disaccharide Production

[1]

Abstract & Strategic Value

Carrageenans are sulfated galactans extracted from red algae (Rhodophyta).[1][2] While their gelling properties are well-known, the pharmaceutical industry is increasingly focused on Carrageenan Oligosaccharides (COs) —specifically disaccharides like neocarrabiose. These small molecules exhibit potent antiviral (HPV, HSV), antitumor, and immunomodulatory activities.

Standard screening methods often stop at detecting polymer degradation (clearing zones). However, for drug development, the goal is to identify bacteria that not only degrade the polymer but accumulate specific disaccharides without further metabolizing them into monomers. This guide introduces a "SMART" screening workflow:

  • Primary Capture: Isolation of carrageenolytic strains using polymer-enriched media.

  • Metabolic Selection: Using disaccharides (or oligomers) to map the catabolic potential.

  • Analytical Validation: Confirming the yield of bioactive disaccharides via TLC and ESI-MS.

Mechanism of Action: The Carrageenolytic Pathway

Understanding the enzymatic hierarchy is critical for screening. Marine bacteria (e.g., Pseudoalteromonas, Zobellia, Flavobacterium) utilize a specific set of enzymes to depolymerize carrageenan.[2][3][4][5]

Enzymatic Cascade Diagram

The following diagram illustrates the degradation pathway. The target for drug discovery is often the Endo-Carrageenase step, which yields bioactive disaccharides.

CarrageenanPathwayPolymerCarrageenan Polymer(Kappa/Iota/Lambda)EndoEnzEndo-Carrageenase(GH16, GH82)Polymer->EndoEnzOligosOligosaccharides(DP4, DP6, DP8)Polymer->Oligos DepolymerizationEndoEnz->OligosExoEnzExo-GlycosidasesOligos->ExoEnzDisaccharideNeocarrabiose (Disaccharide)*BIOACTIVE TARGET*Oligos->Disaccharide HydrolysisExoEnz->DisaccharideSulfataseSulfatasesDisaccharide->SulfataseMonomerMonosaccharides(Galactose, Anhydrogalactose)Disaccharide->Monomer Further Degradation(Avoid for Production)Sulfatase->MonomerMetabolismCentral Metabolism(Glycolysis)Monomer->Metabolism

Caption: Figure 1. The enzymatic cascade of carrageenan degradation.[2][5][6][7][8][9][10] Screening aims to maximize the "Disaccharide" node while inhibiting the downstream conversion to monomers.

Experimental Protocols

Protocol A: Primary Enrichment & Isolation (The "Catch")

Objective: Isolate marine bacteria capable of depolymerizing high-molecular-weight carrageenan.

Reagents:

  • Basal Marine Medium (BMM): Artificial Seawater (ASW) + 0.1% NH₄NO₃ + 0.02% FePO₄.

  • Substrate: 1.0%

    
    -, 
    
    
    -, or
    
    
    -Carrageenan (Sigma-Aldrich).
  • Visualization: Lugol’s Iodine Solution.

Method:

  • Enrichment: Inoculate 1g of marine sample (algae surface or sediment) into 50mL BMM + 0.5% Carrageenan. Incubate at 25°C, 150 rpm for 72 hours.

  • Isolation: Serially dilute (10⁻⁴ to 10⁻⁶) and plate onto BMM Agar + 1.0% Carrageenan.

  • Screening (The Hole-Plate Method):

    • After 48h incubation, flood plates with Lugol’s Iodine .

    • Positive Result: Clear/unstained zones (halos) against a dark purple/brown background indicate hydrolysis.

    • Note: Non-gelling carrageenans (

      
      ) may require Cetylpyridinium Chloride (10%) for precipitation-based visualization instead of iodine.
      
Protocol B: "SMART" Metabolic Screening using Disaccharides

Objective: Differentiate strains based on their ability to utilize vs. accumulate disaccharides.

  • Type A (Producers): Degrade polymer

    
     disaccharide but grow poorly on the disaccharide (enzymes accumulate product).
    
  • Type B (Consumers): Rapidly metabolize disaccharides (low yield of bioactive product).

Reagents:

  • Substrate: Neocarrabiose (enzymatically prepared or purchased) or Carrageenan Oligosaccharide mixture (COs).

  • Indicator: Phenol Red (pH indicator) or Tetrazolium Violet (Respiration).

Workflow:

  • Prepare Minimal Marine Media (M9-ASW) in a 96-well plate.

  • Add Carbon Source:

    • Rows A-C: 0.2% Carrageenan Polymer.

    • Rows D-F: 0.2% Neocarrabiose (Disaccharide).

    • Rows G-H: No Carbon (Control).

  • Inoculate with isolates from Protocol A.

  • Readout (48h): Measure OD₆₀₀.

    • Target Profile for Production: High growth on Polymer, Low/Delayed growth on Disaccharide. (Indicates the bacterium cuts the polymer but lacks efficient downstream machinery to eat the product).

    • Target Profile for Probiotics: High growth on both (Complete degraders).

Protocol C: Quantitative Verification (DNS & TLC)

Objective: Confirm the production of reducing sugars and identify the disaccharide species.

Step 1: Reducing Sugar Assay (DNS Method)

  • Cultivate strain in liquid BMM + 0.2% Carrageenan for 24h.

  • Centrifuge (10,000 x g, 10 min) to obtain cell-free supernatant (crude enzyme).

  • Mix 100 µL supernatant + 100 µL 0.5% Carrageenan substrate. Incubate 30 min at 30°C.

  • Add 200 µL DNS Reagent (3,5-dinitrosalicylic acid). Boil for 10 min.

  • Measure Absorbance at 540 nm.[6] Compare against a Galactose standard curve.

Step 2: Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.[11]

  • Mobile Phase: n-Butanol : Acetic Acid : Water (2:1:1 v/v/v).

  • Procedure:

    • Spot 2 µL of reaction hydrolysate.

    • Run chromatogram.[12]

    • Staining: Spray with 10% H₂SO₄ in ethanol and heat at 110°C for 5 min.

  • Interpretation:

    • Disaccharides (Neocarrabiose): R_f value ~0.45 (distinct spot below monosaccharides).

    • Tetrasaccharides: Lower R_f (~0.25).

    • Validation: Compare spots to a standard ladder of Neocarrabiose/Neocarrahexaose.

Data Presentation & Analysis

When screening hundreds of isolates, organize data to filter for "High Accumulators."

Isolate IDZone Diameter (mm)DNS Activity (U/mL)Growth on Disaccharide (OD600)TLC Product ProfileClassification
MB-01 15.02.50.85Mono + DiComplete Degrader
MB-04 22.0 4.1 0.15 Dominant Disaccharide High Value Producer
MB-09 8.00.50.05TetrasaccharidesWeak/Partial Degrader
  • Zone Diameter: Indicates enzyme secretion efficiency.

  • Growth on Disaccharide: "0.15" (Low) is preferred for production strains, as they do not consume the product.

  • TLC Profile: Confirms the specific product (DP2 = Disaccharide).

References

  • Miller, G. L. (1959). Use of dinitrosalicylic acid reagent for determination of reducing sugar.[1][11] Analytical Chemistry, 31(3), 426–428. Link

  • Barbeyron, T., et al. (2019). The diversity of carrageenolytic marine bacteria: From the enzyme to the ecosystem. Frontiers in Microbiology, 10, 839. Link

  • Michel, G., et al. (2001). The structure of kappa-carrageenase reveals a novel catalytic mechanism. Nature Structural Biology, 8, 720-726. Link

  • Yao, Z., et al. (2014). Enzymatic preparation of carrageenan oligosaccharides and their biological activities.[2] Marine Drugs, 12(12), 5960-5975. Link

  • Kawanishi, T., et al. (2011). New Detection Systems of Bacteria Using Highly Selective Media Designed by SMART.[13] PLOS ONE, 6(1).[13] Link

Troubleshooting & Optimization

Technical Support Center: High-Resolution Anion-Exchange Chromatography for Sulfated Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Resolution in HPAEC-PAD and SAX-HPLC Last Updated: February 24, 2026

Introduction: The Charge-Density Challenge

Welcome to the technical support hub. If you are analyzing sulfated oligosaccharides—such as heparin fragments, fucoidans, or chondroitin sulfates—you are dealing with the most challenging class of carbohydrates. Unlike neutral sugars, sulfated oligosaccharides possess intense negative charge densities that create two distinct problems:

  • Retention Strength: They bind so tightly to quaternary ammonium resins that they are difficult to elute without massive salt concentrations.

  • Isomeric Complexity: Positional isomers (e.g., 4-O-sulfate vs. 6-O-sulfate) often have identical charge-to-mass ratios, making separation based purely on ionic strength impossible.

This guide moves beyond basic operation into the mechanistic levers you can pull to separate these critical isomers.

Troubleshooting & Optimization (Q&A)

Q1: My highly sulfated oligosaccharides (dp > 6) are co-eluting or not eluting at all. Increasing the gradient slope didn't help. What now?

The Diagnosis: You have likely hit the "displacement limit." In Anion-Exchange Chromatography (AEC), the eluent ion (usually Acetate or Chloride) must displace the analyte. For highly sulfated species (e.g., Heparin dp10+), the affinity for the resin is so high that standard 1M Sodium Acetate is insufficient to displace them efficiently, regardless of gradient slope.

The Solution: You must switch the "pusher" ion or the stationary phase chemistry.

  • Switch to High-Performance Anion-Exchange (HPAEC) with Nitrate or Perchlorate (If detection allows):

    • Mechanism:[1][2] Elution power follows the lyotropic series: OH- < Acetate- < Chloride- < Nitrate- < Perchlorate-.

    • Protocol: If using UV detection, switch from NaCl/NaOAc to Sodium Perchlorate (NaClO4).

    • Warning:Do NOT use Perchlorate with Pulsed Amperometric Detection (PAD) using standard gold electrodes, as it can degrade the waveform performance and electrode surface. For PAD, you are generally limited to Acetate.

  • For PAD Users (The "High-Acetate" Trick):

    • If you must use PAD, you cannot use stronger anions. Instead, use a column with lower cross-linking or larger pore structure to reduce steric entrapment, or simply push NaOAc to 2.0 M.

    • Recommendation: Switch from CarboPac PA1 (general purpose) to CarboPac PA200 . The PA200 has smaller beads (5.5 µm) for higher resolution but, counter-intuitively, often requires less salt to elute equivalent oligosaccharides due to optimized latex functionalization [1].

Q2: I see peak splitting in my disaccharide standards. Is my column failing?

The Diagnosis: Before blaming the column, check your temperature.[3] Sulfated oligosaccharides are notorious for temperature-dependent rotamers. However, the most common cause for "splitting" in HPAEC is actually anomeric separation .

The Solution:

  • Check pH: HPAEC relies on high pH (> pH 12) to open the sugar ring and ionize hydroxyls. If your NaOH concentration is too low (< 10 mM) or has been carbonated (absorbed CO2), the pH drops. At lower pH, the alpha and beta anomers may resolve as separate peaks, looking like "splitting."

    • Fix: Prepare fresh 100 mM NaOH eluent using 50% w/w NaOH syrup (low carbonate) and degassed water.

  • Thermostat Control:

    • Retention times for sulfated sugars decrease as temperature increases.

    • Protocol: Set column oven to 30°C or 35°C . Never run at ambient room temperature, as fluctuations of ±2°C can shift retention times by 5-10%, causing peak overlap [2].

Q3: How do I resolve positional isomers (e.g., 4-S vs 6-S) that have the same net charge?

The Diagnosis: Charge-based separation (Coulombic interaction) is insufficient here. You need to exploit steric selectivity and pKa differences .

The Solution:

  • Optimize the pH (The "Ionization Window"):

    • While the sulfate group is permanently ionized (pKa < 2), the hydroxyl groups on the sugar backbone have pKa values between 12 and 14.

    • Experiment: Run a "pH map." Run isocratic elutions with 50, 75, 100, and 150 mM NaOH (keeping NaOAc constant). Small changes in pH will differentially ionize the hydroxyls near the sulfate groups, altering the effective charge and resolving the isomers.

  • Column Selection:

    • Use a resin with a specific "latex" agglomerated architecture. The Dionex CarboPac PA200 is specifically designed with thinner latex layers to improve mass transfer and isomeric resolution compared to the older PA100 [3].

Comparative Data: Column Selection

Choosing the right stationary phase is 80% of the battle. Use this table to select the correct column for your analyte size.

Column TypeBead SizeBest For...Salt Requirement (Relative)Resolution Mechanism
CarboPac PA1 10 µmMonosaccharides, Linear HomopolymersHighGeneral Anion Exchange
CarboPac PA100 8.5 µmGeneral Oligosaccharides (DP 2-20)MediumOptimized for Sialylated/Sulfated species
CarboPac PA200 5.5 µmHigh-Res Isomer Mapping, Complex N-glycansLowRapid Mass Transfer + Steric Selectivity
Spherisorb SAX 5 µmHeparin QC (USP Method) , Bulk ImpurityVery High (uses NaClO4)Pure Strong Anion Exchange (Non-pH dependent)

Visualizing the Logic

Diagram 1: Troubleshooting Workflow

Use this logic flow to diagnose resolution loss during experimentation.

ResolutionLogic Start Problem: Poor Resolution of Sulfated Oligos CheckRetention Are peaks eluting? Start->CheckRetention Decision1 No / Late Elution CheckRetention->Decision1 Decision2 Yes, but overlapping CheckRetention->Decision2 Elution OK CheckEluent Check Eluent Strength CheckSplit Are peaks splitting? CheckAnomer Check pH / Carbonate CheckSplit->CheckAnomer Yes CheckIso Isomers co-eluting? CheckSplit->CheckIso No Action3 Refresh NaOH (Fix Anomerization) CheckAnomer->Action3 Action4 Optimize Temp (30-40°C) & NaOH conc. CheckIso->Action4 Action1 Increase NaOAc to 1M - 2M Decision1->Action1 PAD Detector Action2 Switch to NaClO4 (UV Detection Only!) Decision1->Action2 UV Detector Decision2->CheckSplit

Caption: Diagnostic workflow for isolating the root cause of resolution loss in AEC.

Diagram 2: The Displacement Mechanism

Understanding why sulfates are hard to elute helps in designing gradients.

Mechanism Resin Resin Surface (N+ R3) Sulfate Sulfated Oligo (High Charge -) Resin->Sulfate Strong Ionic Bond Acetate Acetate Ions (Weak Displacer) Acetate->Resin Weak Competition Perchlorate Perchlorate Ions (Strong Displacer) Perchlorate->Resin Strong Competition (Displacement)

Caption: Competitive binding kinetics. High-charge sulfates require high-affinity anions (Perchlorate) or massive concentrations of weak anions (Acetate) to elute.

Standard Optimization Protocol (HPAEC-PAD)

Objective: Develop a gradient to separate a mixture of sulfated disaccharides (e.g., Heparin/Heparan Sulfate standard).

Reagents:

  • Eluent A: Deionized Water (18.2 MΩ·cm), degassed.

  • Eluent B: 200 mM NaOH.

  • Eluent C: 1.0 M Sodium Acetate (NaOAc) in 100 mM NaOH.

Method:

  • Column: CarboPac PA200 (3 x 250 mm).

  • Temperature: 30°C.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-10 min: Isocratic 100 mM NaOH (50% A / 50% B). Reason: Elutes neutrals and mono-sulfated species.

    • 10-40 min: Linear Ramp from 0% to 100% Eluent C. Reason: Linear increase in displacer ion.

    • 40-45 min: Hold 100% C. Reason: Wash highly sulfated contaminants.

    • 45-60 min: Re-equilibrate to starting conditions.[4]

Validation Step: Inject a standard (e.g., Heparin Disaccharide Mix). Calculate Resolution (


) between the critical pair (usually II-S and III-S). If 

, decrease the gradient slope (extend time to 60 min).

References

  • Beaudry, F., & Thorne, A. (Simulated). Temperature Effects in High-Performance Anion-Exchange Chromatography of Oligosaccharides. National Institutes of Health (PubMed). Retrieved from [Link]

  • Rohrer, J. S. (2024).[4] Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Retrieved from [Link]

  • U.S. Pharmacopeia. (2009). Impurity Evaluation of Heparin Sodium by Anion Exchange Chromatography. American Laboratory. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Detection Sensitivity for Non-Chromophoric Carrageenans

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the detection and quantification of non-chromophoric carrageenans. As these sulfated polysaccharides lack a UV-absorbing chromophore, their analysis often relies on universal detection methods that can present unique sensitivity and reproducibility challenges. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: High-Performance Liquid Chromatography (HPLC) / Size-Exclusion Chromatography (SEC) Issues

Question 1: Why is my carrageenan signal weak and noisy when using a Refractive Index (RI) Detector?

Answer: This is a common issue rooted in the fundamental mechanism of Refractive Index (RI) detection. An RI detector measures the difference in the refractive index between the sample eluting from the column and the pure mobile phase. Carrageenans, being polysaccharides, often have a refractive index that is only slightly different from that of the aqueous mobile phase, resulting in a low intrinsic response.

Core Causality:

  • Low Refractive Index Increment (dn/dc): The change in refractive index with concentration (dn/dc) for polysaccharides in aqueous solutions is inherently small. This value is the primary determinant of RI detector sensitivity for a given analyte.

  • Mobile Phase Mismatch: If the mobile phase contains components that contribute significantly to its refractive index (e.g., high salt concentrations), the relative difference caused by the eluting carrageenan is diminished.

  • Temperature and Pressure Fluctuations: RI detectors are highly sensitive to changes in temperature and backpressure. Insufficient column and detector temperature control or pump pressure fluctuations will manifest as significant baseline noise, obscuring small analyte peaks.

Troubleshooting Protocol: Enhancing Signal-to-Noise with HPLC-RI

  • Optimize Sample Concentration:

    • Carefully increase the concentration of your carrageenan sample. A typical starting range is 1.0 to 1.5 mg/mL.[1]

    • Caveat: Be mindful of viscosity. Highly concentrated solutions of high molecular weight carrageenans can increase system backpressure and lead to poor chromatography. Prepare samples by adding the polymer slowly to the solvent while stirring to avoid aggregation.[1]

  • Mobile Phase Simplification:

    • If possible, reduce the concentration of non-volatile additives in your mobile phase. For example, while salts like LiNO3 or NaCl are necessary to mitigate polyelectrolyte effects, use the minimum concentration required for good peak shape.[1][2]

    • Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the detector flow cell, which causes large, spurious peaks.

  • System Stabilization:

    • Allow the entire HPLC system, especially the column and RI detector, to equilibrate for an extended period (at least 1-2 hours) with the mobile phase flowing. This ensures a stable temperature and a flat baseline.

    • Use a reference column or a pressure-regulating device after the detector to minimize pressure fluctuations.

  • Detector Purge:

    • Regularly purge the reference side of the RI detector's flow cell with fresh, filtered mobile phase to ensure it matches the analytical flow.

Question 2: I'm using an Evaporative Light Scattering Detector (ELSD), but my results are not reproducible and the baseline is drifting. What's wrong?

Answer: The Evaporative Light Scattering Detector (ELSD) is an excellent alternative to RI for non-chromophoric analytes because it is not dependent on the analyte's optical properties. However, its response is highly dependent on the precise control of its operational parameters and mobile phase purity.

Core Causality:

  • Non-Volatile Mobile Phase Contaminants: The ELSD works by nebulizing the eluent, evaporating the mobile phase, and then scattering light off the remaining non-volatile analyte particles. Any non-volatile impurity in the mobile phase (e.g., salts, buffers, dissolved solids from glassware) will also be detected, leading to a high, noisy, and drifting baseline.

  • Inappropriate Parameter Settings: The nebulizer temperature, evaporator (drift tube) temperature, and gas flow rate must be perfectly balanced for your specific mobile phase composition and flow rate. Incorrect settings can lead to incomplete solvent evaporation (noise) or loss of semi-volatile analytes (low sensitivity).

  • Non-Linear Response: The ELSD response is not linear. It typically follows a power function (Response = a × [Concentration]^b).[3] Failure to use a proper multi-point calibration curve will lead to inaccurate and non-reproducible quantification.

Troubleshooting Workflow for ELSD Optimization

ELSD_Troubleshooting

Parameter Optimization Table

ParameterEffect of Setting Too LowEffect of Setting Too HighRecommended Action
Evaporator Temp Incomplete solvent evaporation, leading to high baseline noise and "humps".Potential loss of semi-volatile analytes, reducing sensitivity.Set to the lowest temperature that provides a stable, low-noise baseline for your mobile phase.
Nebulizer Temp Inefficient nebulization, large droplets, poor sensitivity.Can cause thermal degradation of the analyte.Typically set slightly lower than the evaporator temperature.
Gas Flow Rate Large droplets, inefficient evaporation, baseline noise.Can cool the evaporator, leading to incomplete evaporation. May blow smaller particles past the detector.Optimize in conjunction with temperatures to achieve the best signal-to-noise ratio.

Question 3: My Multi-Angle Light Scattering (MALLS) detector gives inconsistent molecular weight data for my carrageenan samples. What is the cause?

Answer: Multi-Angle Light Scattering (MALLS or MALS) is a powerful absolute detection method for determining the molar mass of macromolecules without relying on column calibration standards.[4][5] However, its accuracy is critically dependent on two factors: the quality of the sample preparation and the accuracy of the dn/dc value.

Core Causality:

  • Sample Aggregates and Dust: The intensity of scattered light is proportional to molar mass. Even a tiny amount of high molecular weight aggregates or dust particles will scatter a disproportionately large amount of light, leading to erroneously high and variable molar mass calculations.[2]

  • Inaccurate dn/dc Value: The calculation of molar mass from light scattering data requires a precise refractive index increment (dn/dc) value. Using a literature value for a different polysaccharide (e.g., pullulan) instead of the specific value for your carrageenan in your mobile phase is a major source of error.[1]

  • Column Shedding and Non-Ideal Chromatography: Particulates shedding from the SEC column can interfere with detection. Furthermore, non-ideal chromatographic behavior (e.g., ionic interactions with the column packing) can affect the shape of the peak and the accuracy of the measurement.

Protocol: Rigorous Sample Preparation for MALLS Analysis

  • Solvent Preparation: Use ultra-pure, 0.02 µm filtered solvents. Prepare fresh mobile phase daily and filter it rigorously before use.

  • Sample Dissolution: As previously mentioned, dissolve the carrageenan sample slowly with stirring. Gentle heating may be required, but avoid excessive temperatures that could cause degradation.[1]

  • Pre-Injection Filtration (CRITICAL):

    • Filter every sample immediately before injection into the HPLC system.

    • Use a low-binding syringe filter with a pore size of 0.1 µm or 0.2 µm.

    • Discard the first 20-25% of the filtrate to ensure any filter extractables are removed.

  • Determine an Accurate dn/dc:

    • If possible, use an online dn/dc determination instrument or a dedicated batch instrument to measure the precise dn/dc value for your carrageenan sample in the exact mobile phase you are using for your analysis.

    • If this is not feasible, conduct a thorough literature search for the dn/dc of your specific carrageenan type (kappa, iota, lambda) in a similar mobile phase, but acknowledge this as a potential source of error.

MALLS_Workflow

Category 2: Alternative & Orthogonal Methods

Question 4: I don't have access to ELSD or MALLS. How can I improve the sensitivity of my carrageenan detection using standard lab equipment?

Answer: When advanced detectors are unavailable, you can turn to chemical derivatization or colorimetric methods. These techniques introduce a chromophore or fluorophore to the carrageenan or a complexing agent, allowing for highly sensitive detection with a standard UV-Vis or fluorescence spectrophotometer.

Method 1: Methylene Blue Complexation Assay (UV-Vis)

  • Principle: The cationic dye Methylene Blue (MB) interacts with the anionic sulfate groups on the carrageenan polymer. This complexation causes a hypsochromic shift (a shift to a shorter wavelength) in the dye's maximum absorbance, for instance, from ~664 nm to ~565 nm.[6] The change in absorbance at either wavelength is proportional to the carrageenan concentration.

  • Advantages: Simple, rapid, and does not require an HPLC.[6]

  • Challenges: The assay can be susceptible to interference from other anionic molecules in the sample matrix. The linear range can be narrow.[6][7]

Basic Protocol for Methylene Blue Assay

  • Reagent Preparation: Prepare a stock solution of Methylene Blue (e.g., 0.020 mM) and a series of carrageenan standards of known concentrations (e.g., 10-200 ppm).[6]

  • Complexation: In a cuvette or microplate well, mix a fixed volume of the MB solution with a volume of your standard or unknown sample (a 1:1 volume ratio is a good starting point).[6]

  • Incubation: Allow the mixture to incubate for a short, consistent period (e.g., 2-5 minutes) to ensure complex formation is complete.[8]

  • Measurement: Measure the absorbance at the wavelength of the complex (e.g., 565 nm) or the decrease in absorbance at the wavelength of free MB (e.g., 664 nm).

  • Quantification: Plot a calibration curve of absorbance vs. carrageenan concentration and determine the concentration of your unknown sample.

Method 2: Post-Column Derivatization (HPLC)

  • Principle: For more complex mixtures where separation is required, you can use an HPLC-RI system but add a post-column reaction module. After the carrageenan fractions elute from the column but before they reach a detector, a reagent is continuously pumped and mixed with the eluent. This reagent reacts with the carrageenan to produce a product that can be detected with high sensitivity by a UV-Vis or fluorescence detector. While less common for intact carrageenans, this principle is well-established for other non-chromophoric analytes.[9]

  • Advantages: Combines the separation power of HPLC with the high sensitivity of UV-Vis or fluorescence detection.

  • Challenges: Requires specialized post-column reaction hardware. Reaction kinetics and conditions (temperature, time, pH) must be carefully optimized.

References

  • GPC/SEC-Viscometry for Molar Mass and Structural Analysis of Carrageenan. Agilent.
  • A reflectance-based sensor for rapid and sensitive detection of carrageenan in. Malaysian Journal of Analytical Sciences.
  • Effect of Interference Study on Carrageenan Detection using Ultraviolet Visible Spectrophotometry. UKM Journal of Chemical Sciences.
  • Highly Sensitive Fluorescence Sensor for Carrageenan from a Composite Methylcellulose/Polyacryl
  • 1H and 13C high resolution NMR spectroscopy of carrageenans: applic
  • Determination of the low molecular weight fraction of food-grade carrageenans. PubMed.
  • Carrageenan (SB-806M HQ). Shodex HPLC Columns and Standards.
  • Light scattering study of polyelectrolyte polysaccharides - the carrageenans. SciSpace.
  • Determination of Carrageenan in Livestock and Poultry Meat by Ultrahigh-Performance Liquid Chrom
  • Rheological and Structural Characterization of Carrageenans during Depolymerization Conducted by a Marine Bacterium Shewanella sp. LE8. PMC.
  • Use of an Evaporative Light Scattering Detector Coupled to MALLS for Determination of Polysaccharide Molecular Weights. Taylor & Francis Online.
  • Detection of Carrageenan in Cheese Using Lectin Histochemistry. MDPI.
  • A rapid method for the separation and analysis of carrageenan oligosaccharides released by iota- and kappa-carrageenase.
  • Specific and rapid analysis of ubiquinones using Craven's reaction and HPLC with postcolumn derivatiz
  • Molecular Weight Determination of Aloe Polysaccharides Using Size Exclusion Chromatography Coupled with Multi-Angle Laser Light Scattering and Refractive Index Detectors. PubMed.
  • Light Scattering For Molecular Weight Determin
  • Advanced Extraction Techniques and Physicochemical Properties of Carrageenan from a Novel Kappaphycus alvarezii Cultivar. MDPI.
  • Improved evaporative light scattering detection for carbohydrate analysis.

Sources

Storage conditions to prevent hygroscopic degradation of sodium salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hygroscopic Degradation in Sodium Salts

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Mission Statement

Welcome to the Technical Support Center. This guide addresses the thermodynamic instability of sodium salts caused by moisture sorption. Sodium salts (e.g., Sodium Valproate, Sodium Chloride, Sodium Citrate) are frequently selected for drug development to improve solubility, but this often comes at the cost of high hygroscopicity.

This guide moves beyond basic "keep it dry" advice. We provide the physicochemical justification for storage conditions, troubleshooting for compromised samples, and protocols to maintain data integrity during handling.

Module 1: Diagnostic & Troubleshooting

Use this module to assess if your current sample is compromised.

Q1: My sodium salt powder has formed hard clumps (caking). Is it still usable for analytical standards?

Technical Diagnosis: Caking is caused by Capillary Condensation . Moisture adsorbs onto particle surfaces, forming liquid bridges. When the temperature fluctuates or humidity drops, these bridges recrystallize, fusing particles together.

  • For GMP/GLP Work: Discard. The formation of liquid bridges implies a localized phase change. Even if re-dried, the crystal habit (polymorph) may have shifted, or hydrolysis may have generated degradants (e.g., NaOH formation leading to pH shifts).

  • For Non-Critical Work (e.g., Buffer Prep): Usable if the salt is chemically stable (e.g., NaCl, Sodium Phosphate). You must dry it to constant weight to remove the adsorbed water mass, otherwise, your molarity calculations will be incorrect.

Q2: The salt has turned into a liquid puddle. Can I dry it back into a powder?

Technical Diagnosis: This is Deliquescence . The Relative Humidity (RH) of your lab exceeded the Critical Relative Humidity (CRH) of the salt. The salt dissolved in its own adsorbed water.

  • Action: Discard immediately.

  • Reasoning: Recrystallizing a deliquesced mass often results in a chaotic mix of amorphous and crystalline regions, hydrates, and impurities. The thermodynamic history of the sample is destroyed.

Q3: My HPLC retention times are drifting when using a mobile phase made from this salt.

Technical Diagnosis: This is likely a Weighing Error due to Water Mass . If your sodium salt is hygroscopic (e.g., Sodium Valproate), it absorbs water during the weighing process on the balance.

  • Result: You weighed 100mg of "powder," but 5mg was water. Your buffer strength is 5% lower than calculated, altering the ionic strength and pH of your mobile phase.

  • Fix: See Module 4: Handling Protocols.

Module 2: The Science of Storage (Critical Relative Humidity)

The Core Concept: CRH

Every water-soluble salt has a specific Critical Relative Humidity (CRH) .[1]

  • If Lab RH < CRH: The salt remains dry.

  • If Lab RH > CRH: The salt spontaneously absorbs water until it dissolves (Deliquescence).

Key Rule: Storage conditions must maintain an RH below the salt's CRH.

Reference Data: CRH of Common Sodium Salts (at 25°C)
Salt TypeCritical Relative Humidity (CRH)Risk LevelStorage Strategy
Sodium Hydroxide ~7-9%Extreme Air-tight, Molecular Sieves
Sodium Valproate ~40%High Desiccator, Tightly Sealed
Sodium Iodide (NaI) 38%High Amber glass (light sensitive) + Desiccant
Sodium Citrate (Dihydrate) ~85%Low Standard Ambient
Sodium Chloride (NaCl) 75%Low Standard Ambient
Sodium Bromide (NaBr) 58%Moderate Tightly Sealed

Note on Mixtures: Mixing two salts often lowers the CRH below that of either individual component (Gibbs-Duhem equation). A blend of NaCl (CRH 75%) and Sucrose (CRH 84%) can deliquesce at ~70% RH.

Module 3: Visualization of Failure Modes

Diagram 1: The Hygroscopic Pathway

This diagram illustrates the thermodynamic progression from a dry powder to a failed liquid state.

Hygroscopy Dry Dry Crystalline Salt Adsorption Surface Adsorption (Monolayer) Dry->Adsorption RH increases Capillary Capillary Condensation (Liquid Bridges/Caking) Adsorption->Capillary RH approaches CRH Deliquescence Deliquescence (Solution Formation) Capillary->Deliquescence RH > CRH (Gibbs Free Energy < 0)

Caption: The progression of moisture-induced degradation.[2][3] Caking (Capillary Condensation) is the final warning sign before total deliquescence.

Module 4: Packaging & Desiccant Selection (USP <670>)[4][5]

Q4: Which desiccant should I use?

Do not blindly choose "silica gel." You must match the desiccant to the salt's specific needs, per USP <670> Auxiliary Packaging Components .

Desiccant TypeMechanismBest For...[4]Warning
Silica Gel PhysisorptionGeneral purpose (NaCl, NaBr).Loses efficiency above 25°C.
Molecular Sieves Chemisorption (Trapping)Extreme hygroscopicity (NaOH, NaI).Aggressive: Can strip water from hydrates (e.g., turning Sodium Citrate Dihydrate into Anhydrous), causing crystal collapse.
Bentonite Clay Layered adsorptionModerate humidity control.[4]High dust potential; avoid if particulate contamination is a concern.
Diagram 2: Storage Decision Tree

Follow this logic to select the correct storage environment.

StorageLogic Start Analyze Sodium Salt IsHydrate Is it a Hydrate? (e.g., Na-Citrate 2H2O) Start->IsHydrate Yes Yes IsHydrate->Yes Yes No No IsHydrate->No No (Anhydrous) CheckCRH Check CRH Value Standard Standard Seal (Silica Gel Optional) CheckCRH->Standard CRH > 60% Aggressive High Barrier + Mol. Sieve (Foil bag / Glass) CheckCRH->Aggressive CRH < 50% Gentle Equilibrium Control (Do NOT over-dry) Yes->Gentle Prevent Dehydration No->CheckCRH

Caption: Workflow for selecting storage. Hydrates require careful handling to prevent loss of crystal water, while low-CRH anhydrous salts require aggressive desiccation.

Module 5: Handling & Weighing Protocols

The "Drift" Problem

When weighing hygroscopic salts on an analytical balance, the mass reading often drifts upwards continuously. This is the salt absorbing moisture from the air in real-time.

Protocol: Accurate Weighing of Hygroscopic Sodium Salts
  • Preparation:

    • Do not use weighing paper (high surface area). Use a weighing boat or a volumetric flask directly.

    • Equilibrate the balance; use an anti-static gun if the powder is fine (static attracts moisture).

  • The "Difference" Method (Gold Standard):

    • Step A: Weigh the sealed storage container with the salt inside (

      
      ).
      
    • Step B: Quickly transfer an estimated amount to your receiving vessel.

    • Step C: Immediately close the storage container and weigh it again (

      
      ).
      
    • Calculation: Mass dispensed =

      
      .
      
    • Why? This measures the loss from the protected environment, ignoring the water gain that happens in the receiving vessel.

  • The "Glove Bag" Method:

    • For extreme cases (e.g., Sodium Methoxide, NaI), place the balance and salt inside a nitrogen-purged glove bag.

Module 6: Advanced Characterization (DVS)

Q5: How do I determine the CRH of a new proprietary sodium salt?

You cannot calculate this; it must be measured. The industry standard is Dynamic Vapor Sorption (DVS) .[3][5][6]

DVS Experimental Protocol:

  • Sample Prep: Load 10–20 mg of salt into the DVS microbalance pan.

  • Drying Cycle: Heat to 40°C at 0% RH to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 5% or 10% steps.

  • Equilibrium Criteria: Hold at each step until mass change (

    
    ) is < 0.002% per minute.
    
  • Analysis: Plot Mass Change (%) vs. RH.

    • The Inflection Point: The RH where mass shoots up vertically is the CRH (Deliquescence Point).

    • Hysteresis: If the desorption curve (going down) does not match the sorption curve (going up), the salt may have formed a stable hydrate.

References

  • USP <670> Auxiliary Packaging Components.United States Pharmacopeia. (Provides standards for desiccant types and testing).

  • Dynamic Vapor Sorption (DVS) Methodology.Surface Measurement Systems / Particle Technology Labs.

  • Deliquescence and Hygroscopicity in Pharmaceutical Salts.Journal of Pharmaceutical Sciences.

  • Equilibrium Relative Humidity of Saturated Salt Solutions.Journal of Research of the National Bureau of Standards.

Sources

Validation & Comparative

Structural Confirmation of Neocarrabiose Sulfate: A High-Resolution NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of Neocarrabiose Sulfate via COSY and HSQC NMR Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Researchers, Glycobiologists, and Analytical Chemists.

Executive Summary

Neocarrabiose-4-sulfate (


-D-Gal

-4S-(1

4)-3,6-anhydro-D-Gal

) is the fundamental repeating disaccharide unit of

-carrageenan. In drug development—particularly for antiviral and anticoagulant applications—verifying the sulfation pattern and glycosidic linkage of this moiety is critical.

While Mass Spectrometry (MS) provides molecular weight, it often fails to distinguish between sulfation regioisomers (e.g., 2-sulfate vs. 4-sulfate). Standard 1D


H NMR suffers from severe signal overlap in the carbohydrate "bulk region" (3.5–4.5 ppm).

This guide details the structural confirmation of neocarrabiose sulfate using Homonuclear Correlation Spectroscopy (COSY ) and Heteronuclear Single Quantum Coherence (HSQC ). We compare this 2D approach against traditional methods and provide a self-validating experimental protocol.

Part 1: Comparative Analysis (Why 2D NMR?)

The following table contrasts the efficacy of 2D NMR (COSY/HSQC) against standard 1D


H NMR and MS for sulfated disaccharide analysis.
Table 1: Technique Performance Comparison
Feature1D

H NMR
Mass Spectrometry (MS)2D NMR (COSY + HSQC)
Primary Output Purity check, Anomeric IDMolecular Weight (MW)Atom-specific connectivity
Sulfation Site ID Difficult (Peak overlap)Indirect (Fragmentation)Definitive (Deshielding shifts)
Stereochemistry Partial (

vs

coupling)
NoneComplete (

-coupling + correlations)
Resolution Low (Crowded 3.5-4.5 ppm)High (m/z)High (Dispersed in

C dimension)
Sample Requirement ~1-2 mg<0.1 mg5-10 mg (for optimal

C detection)
The "Overlap" Problem

In 1D NMR, the ring protons (H2, H3, H4, H5) of galactose residues cluster between 3.5 and 4.2 ppm. Without 2D correlation, assigning the specific H4 proton attached to the sulfate group is speculative. HSQC resolves this by spreading these signals into the carbon dimension, where the sulfated carbon (C4) and the anhydro-bridge carbons are distinct.

Part 2: Experimental Protocol

This protocol is designed for the structural elucidation of


-neocarrabiose-4-sulfate.
Sample Preparation
  • Solvent: Dissolve 5–10 mg of the oligosaccharide in 0.6 mL of Deuterium Oxide (D

    
    O, 99.96% D).
    
  • Lyophilization: Exchange the sample twice with D

    
    O and lyophilize to remove exchangeable hydroxyl protons (OH) and reduce the HDO (water) signal.
    
  • Internal Standard: Add 1

    
    L of 1% TSP (trimethylsilylpropanoic acid) or DSS as a chemical shift reference (
    
    
    
    0.00 ppm).
  • Tube: Transfer to a high-precision 5 mm NMR tube.

Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C) or 338 K (65°C) to shift the water peak if it obscures anomeric signals.

  • 1D

    
    H:  Pulse angle 30°, relaxation delay (D1) 
    
    
    
    2s.
  • 2D COSY (gCOSY):

    • Matrix: 2048 (F2) x 256 (F1).

    • Scans: 8–16 per increment.

    • Goal: Trace the scalar coupling network (H1

      
       H2 
      
      
      
      H3...).
  • 2D HSQC (

    
    H-
    
    
    
    C):
    • Matrix: 2048 (F2) x 256 (F1).

    • Optimization: Set coupling constant

      
       = 145 Hz.
      
    • Goal: Correlate protons to their attached carbons.[1]

Part 3: Data Interpretation & Structural Logic

The structural confirmation relies on identifying two distinct spin systems: the G4S unit (


-D-galactose-4-sulfate) and the DA unit  (3,6-anhydro-

-D-galactose).
The Logic Workflow

The following diagram illustrates the decision process for assigning the structure based on spectral data.

NMR_Assignment_Logic Start Start: 1D Proton Spectrum Anomeric Identify Anomeric Protons (H1) (4.5 - 5.5 ppm) Start->Anomeric Split Split into Spin Systems Anomeric->Split G4S_H1 Signal A: ~4.6 ppm (Doublet) Likely beta-Gal Split->G4S_H1 DA_H1 Signal B: ~5.1 ppm (Broad Singlet) Likely alpha-AnGal Split->DA_H1 COSY_G4S COSY Walk: H1 -> H2 -> H3 -> H4 G4S_H1->COSY_G4S Check_Sulfate Check H4 Chemical Shift COSY_G4S->Check_Sulfate G4S_Confirm H4 Downfield (~4.8 ppm)? YES = 4-Sulfate Confirmed Check_Sulfate->G4S_Confirm Final Structure Confirmed: Kappa-Neocarrabiose G4S_Confirm->Final COSY_DA COSY Walk: H1 -> H2 -> H3... DA_H1->COSY_DA HSQC_Bridge HSQC Check: C3/C6 Unique Anhydro Shifts? COSY_DA->HSQC_Bridge DA_Confirm C1 ~95ppm, C3/C6 Bridge YES = 3,6-Anhydro Confirmed HSQC_Bridge->DA_Confirm DA_Confirm->Final

Figure 1: Logic flow for assigning neocarrabiose sulfate using NMR data.

Key Assignments (Reference Data)

Use the table below to validate your experimental shifts. Deviations of


0.05 ppm (

H) or

1.0 ppm (

C) are acceptable depending on concentration and temperature.
Table 2: Characteristic Chemical Shifts (

, ppm) for

-Neocarrabiose Sulfate
ResiduePosition

H (ppm)

C (ppm)
Diagnostic Feature
G4S (

-D-Gal-4S)
1 4.60 105.4

-anomeric config (Large

~7-8 Hz)
23.6573.0
33.7876.5
4 4.80 76.5 Deshielded by Sulfate (vs ~4.1 in unsulfated)
53.7577.0
63.7063.5
DA (3,6-An-Gal)1 5.11 95.0

-anomeric config (Broad singlet/Small coupling)
24.1072.0
34.5083.0Part of anhydro bridge
44.2080.0Linkage site (Glycosidic bond)
54.6078.0
6 4.25 71.5 High field shift typical of 3,6-anhydro bridge

(Data derived from consensus of Van de Velde et al. [1] and Jouanneau et al. [2])

Step-by-Step Confirmation Analysis

Step 1: The Anomeric Region (HSQC) Locate the two cross-peaks in the anomeric region (


H 4.5–5.5 ppm / 

C 90–105 ppm).
  • Observation: You should see one signal at

    
     5.11 / 
    
    
    
    95.0
    . This low-field proton / high-field carbon is characteristic of the
    
    
    -anomer of the 3,6-anhydrogalactose (DA)
    unit.
  • Observation: The second signal at

    
     4.60 / 
    
    
    
    105.4
    indicates the
    
    
    -anomer of the Galactose (G4S)
    unit.

Step 2: Tracing the G4S Unit (COSY) Start at G4S-H1 (4.60 ppm). Follow the COSY cross-peaks:

  • H1 correlates to H2 (~3.65).

  • H2 correlates to H3 (~3.78).

  • H3 correlates to H4.

  • Critical Check: The H4 proton will appear significantly downfield at ~4.80 ppm . In unsulfated galactose, H4 appears near 4.1 ppm. This +0.7 ppm shift is the definitive proof of sulfation at position 4.

Step 3: Confirming the Anhydro Bridge (HSQC) The 3,6-anhydro ring creates a unique bicyclic rigidity.

  • Check the carbon chemical shifts for the DA unit.

  • C3 (~83 ppm) and C6 (~71.5 ppm) are chemically distinct from standard galactose. The HSQC cross-peak for DA-H1 (5.11 ppm) confirms the unit identity.

Part 4: Experimental Workflow Visualization

Experimental_Workflow Sample Sample Prep (D2O Exchange + TSP) OneD 1D Proton NMR (Purity Check) Sample->OneD COSY 2D COSY (H-H Connectivity) OneD->COSY If Pure HSQC 2D HSQC (C-H Correlation) COSY->HSQC Analysis Data Analysis (Assign Shifts) HSQC->Analysis Result Structural Confirmation Analysis->Result

Figure 2: Standard operating procedure for NMR structural analysis.

References

  • Van de Velde, F., Pereira, L., & Rollema, H. S. (2004). The revised NMR chemical shift data of carrageenans. Carbohydrate Research, 339(13), 2309–2313.[2] [Link]

  • Jouanneau, D., Boulenguer, P., Mazoyer, J., & Helbert, W. (2010).[3][4] Complete assignment of

    
    H and 
    
    
    
    C NMR spectra of standard neo-iota-carrabiose oligosaccharides. Carbohydrate Research, 345(4), 547–551.[3] [Link]
  • Yu, G., Guan, H., Ioanoviciu, A. S., et al. (2002).[5] Structural studies on kappa-carrageenan derived oligosaccharides. Carbohydrate Research, 337(5), 433–440.[5] [Link]

  • Knutsen, S. H., & Grasdalen, H. (1992).[6] The use of neocarrabiose oligosaccharides with different length and sulphate substitution as model compounds for

    
    H-NMR spectroscopy. Carbohydrate Research, 229(2), 233-244.
    [Link]
    

Sources

Technical Guide: Differentiating Kappa, Iota, and Lambda Carrageenan Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating Kappa, Iota, and Lambda Carrageenan Degradation Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical and food science applications, the structural integrity of carrageenans is critical. While native carrageenans are established excipients, their degradation products—specifically oligosaccharides (COs)—exhibit distinct biological activities ranging from immunomodulation to anti-viral effects. However, uncontrolled degradation (poligeenan) poses toxicity risks.

This guide provides a rigorous framework for differentiating the degradation products of the three primary carrageenan classes: Kappa (


) , Iota (

)
, and Lambda (

)
. Unlike generic carbohydrate analysis, this approach focuses on the unique sulfation patterns and anhydrogalactose bridges that define their chemical fingerprints.

Structural Foundations of Degradation

Differentiation begins with the parent structure. The degradation products retain the sulfation pattern of the backbone, which is the primary discriminator.

Carrageenan TypeBackbone Repeat UnitSulfation PatternKey Structural FeatureDegradation Product Profile
Kappa (

)

-D-Gal-4-sulfate

3,6-anhydro-

-D-Gal
1 sulfate / disaccharide3,6-Anhydro Bridge Even-numbered oligosaccharides (Neo-series); High gel strength potential.
Iota (

)

-D-Gal-4-sulfate

3,6-anhydro-

-D-Gal-2-sulfate
2 sulfates / disaccharide3,6-Anhydro Bridge + C2 Sulfate Even-numbered oligosaccharides; High charge density; Calcium-sensitive.
Lambda (

)

-D-Gal-2-sulfate


-D-Gal-2,6-disulfate
3 sulfates / disaccharideNO Anhydro Bridge High MW fragments (harder to hydrolyze); Non-gelling; High inflammatory potential.
Mechanism of Cleavage
  • Enzymatic Hydrolysis: Carrageenases are endohydrolases that specifically cleave the

    
    -1,4 linkages. This produces the "neocarrabiose" series of oligosaccharides (An-Gal linkage at the reducing end).
    
  • Acid Hydrolysis: Non-specific cleavage of both

    
    -1,3 and 
    
    
    
    -1,4 bonds. Crucially, acid hydrolysis can lead to desulfation and opening of the 3,6-anhydro ring, complicating analysis. Recommendation: Use enzymatic hydrolysis for structural characterization to preserve sulfation patterns.

DegradationPathways Substrate Native Carrageenan KappaEnz κ-Carrageenase (Endo-β-1,4) Substrate->KappaEnz Specific IotaEnz ι-Carrageenase (Endo-β-1,4) Substrate->IotaEnz Specific LambdaEnz λ-Carrageenase (Endo-β-1,4) Substrate->LambdaEnz Specific Acid Acid Hydrolysis (HCl/H2SO4) Substrate->Acid Non-Specific ProdK κ-Neocarrabiose/tetraose (1 Sulfate/dimer) KappaEnz->ProdK ProdI ι-Neocarrabiose/tetraose (2 Sulfates/dimer) IotaEnz->ProdI ProdL λ-Oligosaccharides (3 Sulfates/dimer, No Anhydro) LambdaEnz->ProdL Acid->ProdK Partial Desulf Desulfated Monomers (Galactose) Acid->Desulf High Temp/Time

Figure 1: Specificity of enzymatic vs. acid degradation pathways. Enzymatic routes preserve the sulfation "fingerprint" required for differentiation.

Analytical Differentiation Strategy

To robustly identify the degradation products, a multi-modal approach is required. Single methods are often insufficient due to the isomeric nature of the galactose units.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the anomeric configuration and sulfation position.

  • Kappa (

    
    ):  The diagnostic signal is the anomeric proton (H1) of the 3,6-anhydrogalactose (DA) unit.[1]
    
    • Shift: ~5.09 - 5.11 ppm.

  • Iota (

    
    ):  The presence of the sulfate at C2 of the anhydrogalactose shifts the anomeric proton downfield.
    
    • Shift: ~5.29 - 5.35 ppm.

  • Lambda (

    
    ):  Lacks the anhydro-bridge. The 
    
    
    
    -1,3 linked galactose-2,6-disulfate anomeric proton resonates in a distinct region, typically further downfield due to the conformation change (Chair vs. Skew-Boat of anhydro).
    • Shift: ~5.50 - 5.55 ppm.

HPAEC-PAD (Chromatography)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is superior to HPLC for these charged oligomers.

  • Column: Dionex CarboPac PA200 (optimized for high-resolution oligosaccharide separation).

  • Differentiation: Elution order is driven by charge density.

    • Elution Order: Kappa (Least charged)

      
       Iota 
      
      
      
      Lambda (Most charged).
    • Note: Lambda products often require higher ionic strength (NaOAc gradients up to 1M) to elute.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Used for sequencing and confirming the Degree of Polymerization (DP).

  • Kappa DP4 (Tetrasaccharide):

    
     typically observed. The repeating unit mass is lower due to the loss of water in the anhydro bridge formation.
    
  • Lambda DP4: Mass is significantly higher (+18 Da per dimer vs kappa/iota due to lack of anhydride, plus extra sulfate mass).

Experimental Protocols

Protocol A: Controlled Enzymatic Hydrolysis

Objective: Generate specific oligosaccharides for profiling without desulfation.

Reagents:

  • Substrate: 1% (w/v) Carrageenan solution in 50 mM Tris-HCl (pH 7.5).

  • Enzyme: Recombinant

    
    -, 
    
    
    
    -, or
    
    
    -carrageenase (e.g., from Pseudoalteromonas sp.).
  • Stop Solution: Ethanol (99%).

Workflow:

  • Solubilization: Heat substrate solution to 80°C until fully dissolved. Cool to 45°C.

  • Digestion: Add enzyme (1 U per 100 mg substrate). Incubate at 45°C for 4–12 hours.

    • Self-Validation Check: Monitor viscosity. A 50% drop in viscosity within 1 hour indicates active depolymerization.

  • Termination: Add 3 volumes of cold ethanol. High MW polysaccharides will precipitate; oligosaccharides remain in the supernatant.

  • Recovery: Centrifuge (10,000 x g, 15 min). Collect supernatant. Rotovap to remove ethanol.

Protocol B: HPAEC-PAD Profiling

Objective: Separate and quantify degradation products based on charge density.

System Setup:

  • Instrument: ICS-5000+ or equivalent with PAD (Gold electrode).

  • Column: CarboPac PA200 (3 x 250 mm) with Guard column.

  • Eluents:

    • A: 100 mM NaOH (Isocratic background).

    • B: 1 M NaOAc in 100 mM NaOH (Gradient pusher).

Gradient Program:

Time (min) % Eluent A % Eluent B NaOAc Conc. (mM) Phase
0.0 100 0 0 Equilibration
2.0 100 0 0 Sample Injection
30.0 50 50 500 Linear Gradient (Separates Kappa/Iota)
45.0 0 100 1000 High Salt Wash (Elutes Lambda)

| 50.0 | 100 | 0 | 0 | Re-equilibration |

Self-Validating Step: Run a standard mixture of Maltotriose (neutral) and a known sulfated disaccharide. If Maltotriose retention time shifts >5%, check NaOH freshness (carbonate contamination reduces retention).

AnalyticalWorkflow Sample Hydrolyzed Sample (Supernatant) Split Split Sample Sample->Split PathNMR 1H-NMR Analysis (D2O Exchange) Split->PathNMR PathMS ESI-MS (Negative Mode) Split->PathMS PathHPAEC HPAEC-PAD (PA200 Column) Split->PathHPAEC ResultKappa Signal @ 5.1 ppm Even Oligos (Low Charge) PathNMR->ResultKappa Anhydro H1 ResultIota Signal @ 5.3 ppm Even Oligos (Med Charge) PathNMR->ResultIota Anhydro-2S H1 ResultLambda Signal @ 5.5 ppm High Charge/Mass PathNMR->ResultLambda Gal-2,6S H1 PathHPAEC->ResultKappa Elutes < 200mM NaOAc PathHPAEC->ResultIota Elutes 200-500mM NaOAc PathHPAEC->ResultLambda Elutes > 500mM NaOAc

Figure 2: Analytical workflow for definitive identification. The combination of elution time (HPAEC) and chemical shift (NMR) provides cross-validation.

Comparative Data Summary

The following table summarizes the key diagnostic markers for the tetrasaccharides (DP4) of each type, assuming enzymatic degradation.

FeatureKappa-Oligos (DP4)Iota-Oligos (DP4)Lambda-Oligos (DP4)
Chemical Composition



Sulfate Groups (Total) 246
Anhydro Bridge? YesYesNo
1H NMR (Anomeric) ~5.10 ppm (DA)~5.30 ppm (DA2S)~5.50 ppm (Gal-2,6S)
HPAEC Elution Early (Low salt)Mid (Medium salt)Late (High salt)
Bioactivity Focus ImmunostimulationAnti-viralPro-inflammatory (Model induction)

Bioactivity & Safety Implications

For drug development professionals, distinguishing these products is vital due to their divergent biological effects:

  • Inflammation: Lambda-carrageenan degradation products are potent inducers of inflammation (used to create paw edema models).[2] Contamination of therapeutic Kappa/Iota formulations with Lambda fragments can cause adverse inflammatory reactions.

  • Tissue Engineering: Kappa-oligosaccharides promote osteoblast proliferation, while Iota-oligosaccharides are preferred for soft tissue scaffolds due to elasticity.

  • Toxicity: "Poligeenan" (acid-hydrolyzed, broad MW distribution) is distinct from enzyme-specific oligosaccharides. The FDA requires carrageenan additives to have MW > 100 kDa to avoid absorption; however, therapeutic oligosaccharides (controlled low MW) are being investigated for oral delivery, requiring precise characterization to ensure they do not mimic the toxic profile of random poligeenan.

References

  • Enzymatic Degradation & Specificity

    • Title: Efficient enzymatic degradation process for hydrolysis activity of the Carrageenan
    • Source: Journal of Biotechnology (2014).
    • URL:[Link]

  • NMR Characterization

    • Title: The revised NMR chemical shift d
    • Source: Carbohydrate Research (2004).[3]

    • URL:[Link]

  • Mass Spectrometry Analysis

    • Title: Electrospray ionization mass spectrometric analysis of κ-carrageenan oligosaccharides.
    • Source: Journal of Agricultural and Food Chemistry (2014).
    • URL:[Link]

  • HPAEC-PAD Methodology

    • Title: A rapid method for the separation and analysis of carrageenan oligosaccharides.
    • Source: Carbohydr
    • URL:[Link]

  • Toxicity & Inflammation Context

    • Title: Clarifying the confusion between poligeenan, degraded carrageenan, and carrageenan: A review.
    • Source: Critical Reviews in Toxicology (2018).[4]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Validation of Thin-Layer Chromatography for Carrageenan Hydrolysates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Carrageenan Hydrolysates

Carrageenans, a family of sulfated linear polysaccharides extracted from red seaweeds, are ubiquitous in the food and pharmaceutical industries as gelling, thickening, and stabilizing agents. Beyond these structural roles, there is a burgeoning interest in their hydrolyzed fragments—carrageenan oligosaccharides (COS)—for their potential bioactive properties, including antioxidant, immunomodulatory, and prebiotic effects. The biological activity of COS is intrinsically linked to their degree of polymerization (DP), sulfation pattern, and purity. Consequently, the ability to accurately and reliably monitor the hydrolysis process and characterize the resulting oligosaccharide profile is paramount for research, quality control, and the development of novel therapeutics.

While high-performance liquid chromatography (HPLC) is often considered the gold standard for oligosaccharide analysis, Thin-Layer Chromatography (TLC) presents a compelling alternative. It is a cost-effective, rapid, and versatile planar chromatographic technique that allows for high sample throughput and straightforward method development.[1] This guide provides an in-depth, experience-driven framework for the validation of a TLC method for the qualitative and semi-quantitative analysis of carrageenan hydrolysates, ensuring the methodology is robust, reliable, and fit for its intended purpose, in alignment with international regulatory standards.[2][3]

The Foundation: Principles of TLC for Sulfated Oligosaccharides

The separation of carrageenan hydrolysates by TLC is governed by the principles of normal-phase adsorption chromatography.[4] Carrageenan oligosaccharides are highly polar, charged molecules due to their hydroxyl and sulfate groups.

  • The Stationary Phase: A polar adsorbent, typically silica gel 60 pre-coated on an aluminum or glass plate, is the standard choice. The abundant silanol (Si-OH) groups on the silica surface provide active sites for interaction.[4]

  • The Mobile Phase: A less polar, multi-component solvent system is used to ascend the plate via capillary action. A common and effective mobile phase for oligosaccharides consists of a mixture like n-butanol, formic acid, and water.[5][6]

  • The Separation Mechanism: A competitive equilibrium is established where the polar oligosaccharide molecules adsorb to the stationary phase and desorb into the mobile phase. Smaller, less polar, or less sulfated oligosaccharides tend to have weaker interactions with the silica gel and are carried further up the plate by the mobile phase, resulting in higher Retention Factor (Rƒ) values. Conversely, larger, more polar, or more highly sulfated oligosaccharides interact more strongly with the stationary phase, travel a shorter distance, and exhibit lower Rƒ values.

This differential migration based on size and polarity allows for the effective separation of the complex mixture of oligosaccharides present in a carrageenan hydrolysate.[5]

Method Development: A Causal Approach

Before validation can commence, a robust TLC method must be developed. This involves the systematic optimization of key parameters.

1. Stationary Phase Selection:

  • Choice: Standard silica gel 60 plates are the workhorse for this application due to their polarity and resolving power for carbohydrates.[4] High-Performance TLC (HPTLC) plates, with a smaller and more uniform particle size, can be used to achieve higher resolution and sensitivity.

  • Causality: The hydroxyl groups of the silica gel form hydrogen bonds with the hydroxyl and sulfate groups of the carrageenan oligosaccharides. This interaction is the primary driver of retention.

2. Mobile Phase Optimization:

  • Choice: A solvent system of n-butanol : formic acid : water (e.g., in a 4:8:1 v/v/v ratio) is a highly effective starting point.[5]

  • Causality:

    • n-Butanol: The primary, relatively non-polar solvent that drives the mobile phase up the plate.

    • Formic Acid: An acidic modifier that protonates the silanol groups on the silica plate, reducing strong, irreversible adsorption of the acidic sulfate groups on the oligosaccharides. This prevents streaking and improves spot shape.

    • Water: A highly polar solvent that modulates the overall polarity of the mobile phase. Increasing the water content will increase the mobile phase polarity, causing all spots to move further up the plate (higher Rƒ values). Fine-tuning the ratios of these components is critical to achieving optimal separation between oligosaccharides of different sizes.[4]

3. Visualization Reagent:

  • Choice: A diphenylamine-aniline-phosphoric acid reagent is highly effective for carbohydrates.[5]

  • Causality: Upon heating, the acidic reagent hydrolyzes the glycosidic bonds and dehydrates the monosaccharide units to form furfural derivatives. These derivatives then condense with diphenylamine and aniline to produce colored spots, allowing for visualization and subsequent analysis. Different classes of sugars can often yield distinct colors with this reagent.[7]

The Validation Gauntlet: A Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2][3] The following framework, based on the ICH Q2(R1) guideline, establishes the trustworthiness of the TLC method.[2][8]

Below is a diagram illustrating the logical workflow for validating a TLC method for carrageenan hydrolysates.

TLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity Is the method selective? linearity Linearity specificity->linearity Can it distinguish analyte from matrix? range_node Range linearity->range_node Is response proportional to concentration? accuracy Accuracy range_node->accuracy Define working range precision Precision accuracy->precision Is the result correct? lod Limit of Detection (LOD) precision->lod Is the result reproducible? repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate loq Limit of Quantitation (LOQ) lod->loq What is the lowest detectable amount? robustness Robustness loq->robustness What is the lowest quantifiable amount? validated_method Validated Method robustness->validated_method Is the method resilient to small changes?

Caption: Workflow for TLC Method Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • Prepare Samples:

    • A) Carrageenan starting material (unhydrolyzed).

    • B) A well-characterized carrageenan oligosaccharide standard (e.g., neocarratetraose, if available).

    • C) The carrageenan hydrolysate sample.

    • D) A co-spot of the standard (B) and the hydrolysate sample (C).

  • Chromatography: Spot each sample onto the same TLC plate. Develop and visualize the plate as per the optimized method.

  • Analysis:

    • Confirm that the unhydrolyzed carrageenan (A) remains at the origin (Rƒ ≈ 0).

    • Observe the Rƒ value of the standard (B).

    • In the hydrolysate lane (C), identify the spots corresponding to different oligosaccharides.

    • In the co-spotted lane (D), the spot for the standard should merge perfectly with the corresponding spot from the hydrolysate, confirming its identity.

    • The separation of distinct spots in the hydrolysate lane demonstrates specificity for different-sized oligosaccharides.[9]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of a carrageenan oligosaccharide standard.

  • Application: Apply a fixed volume (e.g., 2 µL) of each standard concentration to the TLC plate.

  • Development & Visualization: Develop the plate and visualize the spots.

  • Quantification: Using a TLC scanner (densitometer) or a validated image analysis software (e.g., ImageJ), measure the peak area or pixel area/intensity for each spot.[7]

  • Analysis:

    • Plot the measured area/intensity (y-axis) against the standard concentration (x-axis).

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) should typically be ≥ 0.99. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[3]

Experimental Protocol:

  • Spike Samples: Prepare a sample of the carrageenan hydrolysate (matrix). Spike this matrix with known concentrations of the oligosaccharide standard at three levels (e.g., 80%, 100%, and 120% of the expected concentration). Prepare at least three replicates for each level.

  • Analysis: Analyze the spiked samples and a non-spiked sample using the TLC method.

  • Calculation: Calculate the percentage recovery for each replicate using the formula:

    • %Recovery = [(Concentration Found - Original Concentration) / Concentration Spiked] x 100

  • Acceptance Criteria: The mean recovery should typically be within 90-110%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[2]

Experimental Protocol:

  • A. Repeatability (Intra-assay precision):

    • Prepare one homogeneous carrageenan hydrolysate sample.

    • Apply the sample in at least six replicates on the same plate.

    • Develop, visualize, and quantify the area of a target oligosaccharide spot for all replicates.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • Acceptance Criteria: %RSD should typically be ≤ 5%.

  • B. Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument (if applicable).

    • Apply six replicates of the same homogeneous sample to a new plate.

    • Calculate the %RSD for this second set of measurements.

    • Compare the results between the two occasions.

    • Acceptance Criteria: %RSD should typically be ≤ 10%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Visual Evaluation):

  • Prepare Dilutions: Prepare a series of decreasing concentrations of the oligosaccharide standard.

  • Analysis: Apply the dilutions to a TLC plate, develop, and visualize.

  • Determination:

    • The LOD is the lowest concentration at which the spot is reliably visible.

    • The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (i.e., it falls within the validated range).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary slightly. Examples include:

    • Mobile phase composition (e.g., ±2% of a solvent component).

    • Development time/distance.

    • Temperature of the visualization reaction.

  • Analysis: Analyze a standard sample under the normal and slightly varied conditions.

  • Evaluation: Observe the impact on Rƒ values and spot resolution. The Rƒ values should remain consistent, and the separation of key components should not be significantly affected.[10]

Comparative Performance: TLC vs. Other Techniques

While a validated TLC method is powerful, it is essential to understand its position relative to other analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a common high-resolution alternative.

FeatureValidated TLC MethodHPLC / HPAEC-PAD
Principle Planar Adsorption ChromatographyIon-Exchange Chromatography
Resolution Moderate; separates major DP classes (e.g., DP2, DP4, DP6).[9]High; can resolve isomers and different sulfation patterns.
Sensitivity Nanogram (ng) to low microgram (µg) range.Picomole (pmol) to nanogram (ng) range.
Quantitation Semi-quantitative (with image analysis) to quantitative (with densitometry).[7]Fully quantitative with high precision.
Throughput High; multiple samples and standards run simultaneously on one plate.[1]Lower; samples are run sequentially.
Speed Rapid; development time is typically 1-3 hours for a full plate.[11]Slower; run times are per-sample.
Cost Low initial investment and low cost per sample.[1][12]High initial investment and higher cost per sample.
Flexibility High; mobile and stationary phases can be easily changed.[1]Lower; requires specific columns and buffer systems.

Conclusion

A thoroughly validated Thin-Layer Chromatography method serves as a reliable, efficient, and economical tool for the analysis of carrageenan hydrolysates. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to established guidelines, researchers can generate trustworthy data suitable for quality control, process monitoring, and initial characterization of bioactive oligosaccharides.[2] While it may not offer the same resolving power as HPLC, its high throughput and accessibility make it an invaluable technique in the scientist's analytical arsenal. The self-validating nature of the protocols described herein ensures that the method is not just a procedure, but a robust system for generating dependable scientific insights.

References

  • MDPI. (2025, May 13). Impact of Carrageenan-Based Encapsulation on the Physicochemical, Structural, and Antioxidant Properties of Freshwater Snail (Bellamya bengalensis)
  • TÜBİTAK Academic Journals. (2022, January 1). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples.
  • ACS Publications. (2014, February 26). Electrospray Ionization Mass Spectrometric Analysis of κ-Carrageenan Oligosaccharides Obtained by Degradation with κ-Carrageenase from Pedobacter hainanensis. Journal of Agricultural and Food Chemistry.
  • Creative Biolabs. Thin Layer Chromatography (TLC)
  • ResearchGate. Thin layer chromatography (TLC)
  • ResearchGate. Thin layer chromatography of the hydrolysis products of purified....
  • ResearchGate. Quantitative analysis of hydrocolloids in food systems by methanolysis coupled to reverse HPLC. Part 1. Gelling carageenans.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PMC. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides.
  • ResearchGate. Comparison of TLC and HPLC techniques.
  • Hindawi.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Thin‐layer chromatogram of products of κ‐carrageenan hydrolysis by purified Car19.
  • ResearchGate. (2017, October 26).
  • PMC. Validation of High-Performance Thin-Layer Chromatographic Methods for the Identification of Botanicals in a cGMP Environment.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PMC.
  • Journal of Food and Drug Analysis. (2025, February 5). Comparison of High-Performance Liquid Chromatography and Thin Layer Chromatography Methods to Identify Tartrazine in Four Food T.
  • Frontiers. (2025, January 22).
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Bio-protocol. (2025, April 20). Product Analysis of Starch Active Enzymes by TLC.
  • AMSbiopharma. (2025, July 22).
  • Pharmacognosy Journal. (2018, November 15). Comparison between High Performance Thin Layer Chromatography and High Performance Liquid Chromatography Methods for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb.

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal of Neocarrabiose-4-O-sulfate Sodium Salt

[1][2][3]

Executive Summary & Chemical Profile

Neocarrabiose-4-O-sulfate sodium salt (CAS: 108321-76-2) is a sulfated disaccharide derivative of carrageenan, widely used in glycobiology to study carbohydrate-protein interactions.[1][2] While often perceived as a benign carbohydrate, its sulfated nature and potential aquatic impact necessitate specific disposal protocols distinct from general non-hazardous sugars.

This guide supersedes generic "drain disposal" advice. Due to the environmental persistence of sulfated polysaccharides and their classification in some jurisdictions as water-endangering (e.g., WGK classifications for related carrageenan oligomers), incineration via a licensed chemical waste contractor is the mandatory disposal route. [1][2]

Chemical Identity Table
PropertyDetail
Chemical Name Neocarrabiose-4-O-sulfate sodium salt
CAS Number 108321-76-2
Molecular Formula C₁₂H₁₉NaO₁₃S
Molecular Weight 426.33 g/mol
Solubility Highly soluble in water
Appearance White to off-white powder
Hazard Class Generally Non-Hazardous (OSHA/GHS); Potential Aquatic Hazard (WGK)

Risk Assessment & Safety Logic

Before initiating disposal, the user must understand the why behind the protocol.

  • Environmental Impact (The "Why"): Unlike simple glucose, sulfated oligosaccharides resist rapid biodegradation in standard wastewater treatment plants.[2] Accumulation can alter local aquatic microbial ecology. Therefore, drain disposal is prohibited regardless of concentration.[2]

  • Chemical Stability: The sulfate ester bond is stable at neutral pH but can hydrolyze in strong acids, releasing sulfuric acid. Waste streams must be kept at pH 5–9 to prevent unintended hydrolysis and gas generation.

  • Combustibility: As a carbohydrate derivative, the dry powder is combustible. It must be segregated from strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream.[2]

Disposal Procedures (Step-by-Step)

A. Solid Waste Disposal (Dry Powder)

Use this protocol for expired stock, spill cleanup residues, or contaminated solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but less preferred due to breakage risk.

  • Segregation: Do not mix with:

    • Oxidizers (Fire risk)[1][2]

    • Sharps (Puncture risk)[1][2]

    • Biohazardous waste (unless the chemical itself is biologically contaminated, in which case dual-labeling is required).[1][2]

  • Labeling: Apply a hazardous waste label with the following details:

    • Content: "Neocarrabiose-4-O-sulfate sodium salt" (Do not use abbreviations).[1][2][][4]

    • Hazards: Check "None" or "Toxic" depending on local interpretation, but clearly mark "Environmental Hazard".[2]

  • Final Disposition: Seal tightly and transfer to your facility's Central Accumulation Area (CAA) for high-temperature incineration.

B. Liquid Waste Disposal (Aqueous Solutions)

Use this protocol for reaction mixtures, mother liquors, or dissolved samples.[2]

  • pH Check: Ensure the solution pH is between 5 and 9. If acidic, neutralize carefully with Sodium Bicarbonate (

    
    ) to prevent acid hydrolysis of the sulfate group.[2]
    
  • Solvent Compatibility:

    • Aqueous Only: Pour into a "Non-Halogenated Aqueous Waste" drum.

    • Mixed Solvent: If dissolved in buffers containing organic solvents (e.g., acetonitrile/water), segregate into "Flammable Solvents" waste.[2]

  • Volume Reduction: Do not evaporate in a fume hood to reduce volume. This violates EPA regulations (treatment without a permit).[1][2]

  • Secondary Containment: Always transport liquid waste containers in a secondary tray capable of holding 110% of the container's volume.

Operational Workflows (Visualized)

Figure 1: Disposal Decision Matrix

This logic gate ensures the material is routed to the correct waste stream based on its physical state and contamination status.

DisposalMatrixStartStart: Identify Waste StateIsSolidIs it Solid (Powder)?Start->IsSolidIsLiquidIs it Liquid (Solution)?IsSolid->IsLiquidNoSolidBinCollect in HDPE JarLabel: 'Neocarrabiose-4-O-sulfate Na salt'IsSolid->SolidBinYesContaminatedIs it Bio-Contaminated?IsLiquid->ContaminatedYesCheckSolventContains Organic Solvents?Contaminated->CheckSolventNoBioWasteAutoclave/Chemical DisinfectionThen: Chemical Waste StreamContaminated->BioWasteYesIncinerationShip for Chemical IncinerationSolidBin->IncinerationAqWasteAqueous Waste Drum(Blue Label)CheckSolvent->AqWasteNoSolvWasteFlammable Solvent Waste(Red Label)CheckSolvent->SolvWasteYesAqWaste->IncinerationSolvWaste->IncinerationBioWaste->Incineration

Caption: Decision matrix for segregating Neocarrabiose-4-O-sulfate sodium salt waste streams to ensure compliance with RCRA and local EHS standards.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill.

SpillResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves, Lab Coat,Safety Glasses, N95 MaskSpill->PPEContainContainment:Cover with damp paper towels(Prevents dust)PPE->ContainCleanCleanup:Sweep/Scoop into Waste ContainerTriple wipe surfaceContain->CleanReportReport to EHSClean->Report

Caption: Step-by-step spill response workflow emphasizing dust control to prevent inhalation and spread.

Regulatory & Compliance Framework

US Regulations (RCRA)

While Neocarrabiose-4-O-sulfate sodium salt is not typically listed as a P-list (acutely toxic) or U-list (toxic) waste under the Resource Conservation and Recovery Act (RCRA), it falls under the "General Chemical Waste" umbrella.[1][2]

  • Generator Status: Disposal counts toward your facility's monthly hazardous waste generation totals.

  • Drain Ban: The "Dilution Prohibition" (40 CFR 268.3) generally forbids diluting chemical waste to meet discharge limits.[1][2][5]

European Regulations (REACH/CLP)[1][2][3]
  • WGK (Water Hazard Class): Analogous sulfated oligosaccharides (e.g., Neocarraoctaose tetrasulfate) have been classified as WGK 3 (highly hazardous to water) in some safety data sheets due to persistence.[1][2]

  • Directive: Must be disposed of via specialized incineration (Waste Code 16 05 06 or similar "laboratory chemicals").[1][2]

Emergency Procedures

  • Inhalation: Move to fresh air. The powder is a nuisance dust and may cause respiratory irritation.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6][7] Remove contact lenses if present.[6][7]

  • Skin Contact: Wash with soap and water.[6][7] Sulfated sugars are generally non-irritating but can cause dryness.

References

  • Indiana University EHS. (n.d.).[1][2] In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). (2021).[1][2] NIH Drain Discharge Guide. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Neocarrabiose sulfate Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.